Product packaging for Cyano-ethyl-acetate(Cat. No.:)

Cyano-ethyl-acetate

Cat. No.: B8321563
M. Wt: 112.11 g/mol
InChI Key: XNINAOUGJUYOQX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cyano-ethyl-acetate is a useful research compound. Its molecular formula is C5H6NO2- and its molecular weight is 112.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6NO2- B8321563 Cyano-ethyl-acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6NO2-

Molecular Weight

112.11 g/mol

IUPAC Name

2-cyanobutanoate

InChI

InChI=1S/C5H7NO2/c1-2-4(3-6)5(7)8/h4H,2H2,1H3,(H,7,8)/p-1

InChI Key

XNINAOUGJUYOQX-UHFFFAOYSA-M

Canonical SMILES

CCC(C#N)C(=O)[O-]

Origin of Product

United States

Academic Significance and Research Trajectories of Cyano Ethyl Acetate

Role as a Versatile Synthetic Building Block in Organic Chemistry Research

The utility of cyano-ethyl-acetate as a synthetic building block stems primarily from its activated methylene (B1212753) group. This methylene group is sufficiently acidic to be deprotonated, forming a resonance-stabilized carbanion (an enolate). wikipedia.org This enolate is a potent nucleophile and readily undergoes reactions with various electrophiles, such as aldehydes and ketones in Knoevenagel condensations, or electron-deficient double or triple bonds in Michael additions. wikipedia.org

Beyond the methylene group, the nitrile and ester functionalities also contribute significantly to its versatility. The nitrile group can undergo transformations such as hydrogenation to form beta-amino acids or nucleophilic attack, which is key in the synthesis of many heterocycles. wikipedia.org The ester group can participate in acyl substitution reactions, for instance, reacting with ammonia (B1221849) to yield cyanoacetamide. wikipedia.orgatamanchemicals.com

The molecule's ability to engage in these distinct reaction types allows chemists to strategically introduce both cyano and ester functionalities into target molecules or to utilize these groups for further elaborations. This makes this compound invaluable in creating diverse molecular scaffolds.

Intermediacy in the Synthesis of Complex Molecular Architectures

This compound serves as a key intermediate in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. cymitquimica.comatamanchemicals.comfishersci.fi Its participation in reactions like the Knoevenagel condensation is particularly important for forming carbon-carbon bonds and constructing cyclic and heterocyclic systems. wikipedia.orglookchem.com

For example, it is a starting material for the synthesis of various heterocycles that are used as pharmaceuticals. wikipedia.orgfishersci.se This includes the synthesis of purine (B94841) derivatives like theophylline, caffeine, and uric acid, which can be accessed from this compound and N,N'-dimethylurea. wikipedia.orgatamanchemicals.com Another notable example is the synthesis of Allopurinol, a drug used for treating chronic gout, which can be synthesized starting with a Knoevenagel condensation involving this compound. wikipedia.orgatamanchemicals.com

The molecule is also employed in the preparation of intermediates for other complex syntheses, such as 3,3-diphenylpropan-1-amine, a precursor for drugs like Prenylamine and Droprenilamine. wikipedia.org Its role extends to the synthesis of labelled pyrimidine (B1678525) and purine compounds used in biochemical and molecular biology research. lookchem.com

Historical Development of its Research Utility in Organic Synthesis

The recognition of this compound's synthetic utility dates back significantly within the field of organic chemistry. Early methods for its preparation, such as the reaction of sodium or potassium cyanide with ethyl chloroacetate (B1199739) or the esterification of cyanoacetic acid, laid the groundwork for its widespread use. atamanchemicals.comorgsyn.org These methods, some refined over time, highlight its long-standing importance as an accessible starting material. orgsyn.org

Its reactivity in fundamental reactions like the Knoevenagel and Michael additions has been studied for many years, establishing these as core methodologies in organic synthesis. wikipedia.org The similarity in reactivity of its acidic methylene group to that of malonic acid esters was recognized, positioning it as a valuable alternative or complementary reagent in various condensation reactions. wikipedia.org

Over time, research has explored and expanded the applications of this compound, moving from simpler condensation reactions to its use in the synthesis of increasingly complex and biologically active molecules. The development of new catalytic systems and reaction conditions has further broadened its synthetic potential. For instance, studies have investigated Knoevenagel condensations involving this compound under microwave irradiation or using specific catalysts like zeolites. lookchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com This ongoing research underscores the enduring academic significance and evolving research trajectories of this compound as a fundamental tool in organic synthesis.

Here is a summary of some physical properties of Ethyl Cyanoacetate (B8463686):

PropertyValueSource
Molecular FormulaC₅H₇NO₂ nih.govwikipedia.orgatamanchemicals.com
Molar Mass113.11 g/mol wikipedia.orgfishersci.sechemicalbook.com
AppearanceColorless to pale yellow liquid nih.govcymitquimica.comatamanchemicals.com
OdorFruity, slight, pleasant nih.govcymitquimica.comatamanchemicals.com
Boiling Point205 °C or 208-210 °C nih.govchemicalbook.comsigmaaldrich.com
Melting Point-22.5 °C or -22 °C nih.govchemicalbook.comsigmaaldrich.com
Density1.0654 g/cu cm at 20 °C or 1.063 g/mL at 25 °C nih.govchemicalbook.comsigmaaldrich.com
Solubility (Water)Slightly soluble or 20 g/L (20 °C) fishersci.fifishersci.sechemicalbook.com
Solubility (Organic)Very soluble in ethyl ether, ethanol (B145695); Mostly soluble in chloroform, ethyl acetate (B1210297) nih.govfishersci.fifishersci.se

Elucidation of Reaction Mechanisms Involving Cyano Ethyl Acetate

Knoevenagel Condensation Reactions of Cyano-ethyl-acetate

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the nucleophilic addition of a compound with an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), to a carbonyl group of an aldehyde or ketone, which is then followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction is a modification of the aldol condensation and is widely used for synthesizing fine chemicals, therapeutic drugs, and functional polymers. rsc.orgresearchgate.net

The Knoevenagel condensation of ethyl cyanoacetate with aromatic aldehydes is a well-established process, typically catalyzed by a weak base like an amine. wikipedia.orgrsc.org The mechanism proceeds through several key steps:

Deprotonation: A basic catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or piperidine, removes a proton from the α-carbon of ethyl cyanoacetate. This forms a resonance-stabilized carbanion (enolate). rsc.orgresearchgate.net

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This addition step results in the formation of a tetrahedral intermediate. rsc.orgresearchgate.net

Protonation: The intermediate is protonated, often by the conjugate acid of the basic catalyst, to form a β-hydroxy adduct, which is an aldol-type product. rsc.orgresearchgate.net

Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to form a new carbon-carbon double bond. This step is often spontaneous or facilitated by the catalyst and results in the final α,β-unsaturated product, an ethyl α-cyano-cinnamate derivative. sigmaaldrich.comresearchgate.net

Certain catalytic systems can enhance the reaction rate. For instance, hydroxyl-containing ionic liquids can act as promoters by forming hydrogen bonds with the aldehyde's carbonyl group, thereby increasing its electrophilicity and accelerating the nucleophilic attack. rsc.orgrsc.org

Table 1: Mechanistic Steps in Knoevenagel Condensation with Aromatic Aldehydes

Step Description Intermediate/Product
1 Deprotonation of ethyl cyanoacetate by a base. Enolate of ethyl cyanoacetate
2 Nucleophilic attack of the enolate on the aldehyde's carbonyl carbon. Tetrahedral intermediate
3 Protonation of the intermediate. β-hydroxy adduct
4 Elimination of a water molecule (dehydration). α,β-unsaturated product

Ethyl cyanoacetate is itself a classic example of an active methylene compound. wikipedia.org Its condensation reactions typically involve aldehydes and ketones as the carbonyl component. The reactivity of ethyl cyanoacetate can be compared to other active methylene compounds. The order of nucleophilicity is generally considered to be malononitrile > ethyl cyanoacetate > diethyl malonate, which is attributed to the stronger electron-withdrawing capability of the cyano group compared to carbonyl or carboxylic groups. asianpubs.org

While the standard Knoevenagel reaction involves a carbonyl compound, the α,β-unsaturated product formed from the initial condensation can potentially undergo a subsequent Michael addition with another molecule of an active methylene compound. However, under many catalytic conditions, the Knoevenagel condensation proceeds cleanly without the formation of Michael adducts. organic-chemistry.org

An alternative reaction pathway is observed when ethyl cyanoacetate reacts with benzhydrol in refluxing formic acid. Instead of the expected C-alkylation, the reaction proceeds via a Ritter reaction mechanism to yield N-diphenylmethylethanamide. publish.csiro.au This occurs because benzhydrol forms a stable benzhydryl cation in formic acid, which is then attacked by the nitrile nitrogen of ethyl cyanoacetate. publish.csiro.au

The Knoevenagel condensation often serves as the initial step in cascade or tandem reaction sequences, allowing for the efficient, one-pot synthesis of complex molecules. researchgate.netresearchgate.net

A prominent example is the synthesis of coumarin (B35378) derivatives from the reaction of salicylaldehyde (B1680747) (an o-hydroxybenzaldehyde) with ethyl cyanoacetate. This process begins with a Knoevenagel condensation to form an intermediate, which then undergoes a spontaneous intramolecular cyclization, leading to the coumarin ring system. researchgate.net

Bifunctional catalysts have been developed to facilitate cascade reactions. For instance, a spatially orthogonal acid-base catalyst can be used for the one-pot conversion of benzaldehyde (B42025) dimethyl acetal to benzylidene cyanoacetate. researchgate.net The reaction sequence involves an initial acid-catalyzed deacetalization to generate benzaldehyde, which then undergoes a base-catalyzed Knoevenagel condensation with ethyl cyanoacetate in the same vessel. researchgate.net The proximity of the acid and base sites on the catalyst enhances the efficiency of the cascade. researchgate.net

The Knoevenagel condensation can theoretically produce both (E) and (Z) stereoisomers. However, the use of specific catalysts and reaction conditions often allows for high stereoselectivity, typically favoring the formation of the more thermodynamically stable (E)-isomer. organic-chemistry.orgorganic-chemistry.org

A variety of catalysts have been shown to provide excellent yields and high selectivity for the (E)-isomer. Triphenylphosphine, for example, serves as a mild and efficient catalyst for the solvent-free condensation of aldehydes with ethyl cyanoacetate, yielding exclusively (E)-olefins. organic-chemistry.orgorganic-chemistry.org Similarly, catalysts such as N-Methylmorpholine and various ionic liquids have demonstrated high efficiency and stereoselectivity. rsc.orgresearchgate.net The choice of catalyst is crucial for controlling the reaction outcome, minimizing side reactions, and achieving desired stereochemistry. organic-chemistry.orgresearchgate.net

Table 2: Catalysts Used in Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate

Catalyst Conditions Stereochemistry Yield Reference
Triphenylphosphine Solvent-free, microwave irradiation (E)-geometry Excellent organic-chemistry.orgorganic-chemistry.org
DABCO / [HyEtPy]Cl (Ionic Liquid) 50 °C Not specified Good to Excellent (83-99%) rsc.org
N-Methylmorpholine Water, room temperature Stereospecific Excellent (>95%) researchgate.net
DBU/H₂O Complex Room temperature (E)-geometry exclusively Excellent asianpubs.org
I₂/K₂CO₃ Room temperature Not specified Good to High researchgate.net

Cyclization Reactions Initiated by this compound

The Knoevenagel adducts derived from ethyl cyanoacetate are valuable intermediates for synthesizing various heterocyclic compounds through subsequent cyclization reactions.

The synthesis of coumarins is a prime example of a cyclization reaction initiated by ethyl cyanoacetate. The reaction of various substituted 2-hydroxybenzaldehydes with ethyl cyanoacetate provides a direct route to coumarin-3-carboxylate esters and 3-cyanocoumarins, which are important scaffolds in medicinal chemistry. researchgate.netresearchgate.netbhu.ac.in

The reaction proceeds via a cascade mechanism:

Knoevenagel Condensation: The process begins with the base-catalyzed Knoevenagel condensation between the 2-hydroxybenzaldehyde and ethyl cyanoacetate to form an o-hydroxybenzylidene intermediate. researchgate.net

Intramolecular Cyclization: This intermediate then undergoes an intramolecular cyclization. The phenolic hydroxyl group acts as a nucleophile, attacking the α,β-unsaturated system of the intermediate. researchgate.net

The final product is determined by the site of the nucleophilic attack and the subsequent elimination, which is heavily influenced by the catalyst and reaction conditions. researchgate.net

Formation of Coumarin-3-carboxylate Esters: Cyclization can occur via attack on the cyano group, followed by hydrolysis of the resulting imine and elimination. For instance, using sodium bicarbonate as the catalyst followed by hydrolysis with hydrochloric acid affords ethyl coumarin-3-carboxylate. acgpubs.orgresearchgate.net

Formation of 3-Cyanocoumarins: Alternatively, the cyclization can proceed through an attack on the ester carbonyl, leading to the formation of 3-cyanocoumarins. researchgate.netderpharmachemica.com

A variety of catalysts, including piperidine, sodium ethoxide (NaOEt), iodine, and potassium 1,2,3,6-tetrahydrophthalimide, have been employed to facilitate this transformation under diverse conditions such as microwave irradiation and solvent-free grinding. researchgate.netbhu.ac.inderpharmachemica.comresearchgate.net The acid-base properties of the chosen catalyst are a critical factor in directing the reaction toward either the carboxylate ester or the cyanocoumarin product. researchgate.net

Selective Cyclization of Functional Groups

This compound, also known as ethyl cyanoacetate, is a versatile reagent in the synthesis of heterocyclic compounds due to the presence of multiple reactive centers: a nitrile group, an ester group, and an acidic methylene group. wikipedia.org This functionality allows for selective cyclization reactions, where specific functional groups within the molecule or with other reagents react to form ring structures. The solvent and reaction conditions can significantly influence the outcome of these cyclizations.

For instance, the cyclization of ethyl 2-cyano-2-(1,2,4-triazol-5-ylhydrazono)acetate demonstrates this selectivity. When this compound is treated in aqueous ethanol (B145695), it yields a mixture of two different heterocyclic products: ethyl 7-amino-1,2,4-triazolo[5,1-c] wikipedia.orgresearchgate.netresearchgate.nettriazine-6-carboxylate and 4,7-dihydro-7-oxo-1,2,4-triazolo[5,1-c]- wikipedia.orgresearchgate.netresearchgate.nettriazine-6-carbonitrile. rsc.org However, by changing the solvent to acetic acid, the reaction becomes more selective, predominantly forming the amino-ester product. rsc.org Conversely, using a basic solvent like pyridine or collidine exclusively yields salts of the oxo-nitrile derivative. rsc.org This demonstrates how the reaction environment dictates which functional groups participate in the cyclization, leading to different heterocyclic systems.

Intramolecular Cyclization in Heterocycle Synthesis

Intramolecular cyclization is a key strategy for building heterocyclic rings, and this compound is a valuable precursor in these reactions. quimicaorganica.org The general principle involves forming a carbon-heteroatom bond within a single molecule to close a ring. quimicaorganica.org this compound can be elaborated into a more complex, non-cyclic molecule containing the necessary functional groups that will subsequently react with each other to form the heterocycle.

A notable example is the synthesis of allopurinol, a drug used for treating gout. The synthesis begins with a Knoevenagel condensation of this compound with triethyl orthoformate. The resulting product is then cyclized in two subsequent steps. First, a reaction with hydrazine (B178648) forms a substituted pyrazole (B372694) ring. This intermediate then undergoes a second intramolecular cyclization with formamide to construct the final pyrazolo-pyrimidine structure of allopurinol. wikipedia.org Similarly, purine (B94841) derivatives like theophylline and caffeine can be synthesized through pathways involving the cyclization of intermediates derived from this compound. wikipedia.org In the synthesis of some lupane derivatives, a base-catalyzed intramolecular cyclization of a metalated nitrile derived from a complex β-oxonitrile was observed, leading to the formation of an A-pentacyclic cyano-enone. mdpi.com

Condensation Reactions with Amines and Related Nucleophiles

Synthesis of Cyanoacetamide Derivatives

The reaction between this compound and amines is a fundamental method for the synthesis of cyanoacetamide derivatives. researchgate.nettubitak.gov.tr These derivatives are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. researchgate.nettubitak.gov.tr The reaction involves a nucleophilic attack by the amine on the ester group of this compound, leading to the formation of an amide bond and the elimination of ethanol. wikipedia.org

Several methods have been developed to facilitate this condensation, with reaction conditions often tailored to the specific amine being used. researchgate.net

Fusion Method : A common and solvent-free approach involves heating a mixture of an aromatic amine with an excess of this compound at elevated temperatures, typically around 150°C. researchgate.nettubitak.gov.tr

Catalysis : Basic catalysts can be employed to enhance the reaction rate. For instance, reacting benzylamine (B48309) with this compound in tetrahydrofuran (THF) using butyl lithium as a catalyst produces N-benzylcyanoacetamide in high yield. researchgate.netresearchgate.net

Microwave Irradiation : This technique offers a rapid and efficient alternative to conventional heating. The reaction of p-anisidine with this compound in trichlorobenzene under microwave irradiation yields 2-cyano-N-(4-methoxyphenyl) acetamide in a short time with a high yield. researchgate.netresearchgate.net

Aqueous Ammonia (B1221849) : Cyanoacetamide itself can be readily prepared by reacting this compound with concentrated aqueous ammonia. The reaction is typically exothermic and proceeds quickly, with the product crystallizing upon cooling. orgsyn.org

The following table summarizes various conditions for the synthesis of cyanoacetamide derivatives.

Amine ReactantReagentConditionsProductYield (%)Reference
Aromatic AminesEthyl CyanoacetateFusion at 150°CCyanoacetanilide derivativesGood researchgate.nettubitak.gov.tr
BenzylamineEthyl CyanoacetateButyl Lithium, THFN-benzylcyanoacetamide91% researchgate.netresearchgate.net
p-AnisidineEthyl CyanoacetateMicrowave, Trichlorobenzene2-cyano-N-(4-methoxyphenyl) acetamide90% researchgate.netresearchgate.net
2-Aminothiazole derivativesEthyl CyanoacetateCondensationN-(thiazol-2-yl) cyanoacetamide- researchgate.netresearchgate.net
Aqueous AmmoniaEthyl CyanoacetateIce-salt bathCyanoacetamide86–88% orgsyn.org

Reactions with Hydrazines and Amidines

This compound reacts with other nitrogen-based nucleophiles like hydrazines and amidines to produce a variety of important heterocyclic structures.

Reactions with Hydrazines: The reaction of this compound with hydrazine hydrate (B1144303) is a straightforward method to produce cyanoacetic acid hydrazide. researchgate.net This reaction is typically carried out in ethanol at a low temperature (0°C). researchgate.net Cyanoacetic acid hydrazide is a key building block for synthesizing other heterocycles, such as pyrazole and pyridine derivatives. researchgate.netnih.gov For example, in multi-component reactions, this compound can react with enaminones, benzaldehyde, and hydrazine-HCl to form pyrazolo[3,4-b]pyridine derivatives in an environmentally friendly aqueous medium. longdom.org The reaction proceeds through the in situ formation of benzylidene ethyl cyanoacetate, which then reacts with the other components. longdom.org

Reactions with Amidines: Amidines can be synthesized from nitriles, including this compound, through the Pinner reaction. This involves treating the nitrile with an alcohol (like ethanol) and hydrogen chloride to form an imidic ester hydrochloride, which is then converted to the amidine. researchgate.net Pinner successfully prepared α-carbethoxyacetamidine from this compound using this method. researchgate.net Furthermore, this compound reacts with amidine hydrochlorides in the presence of sodium ethoxide to form pyrimidinone derivatives. semanticscholar.org

The table below outlines some reactions of this compound with these nucleophiles.

NucleophileReagentConditionsProductReference
Hydrazine HydrateEthyl CyanoacetateEthanol, 0°CCyanoacetic acid hydrazide researchgate.net
Hydrazine-HCl, Benzaldehyde, EnaminonesEthyl CyanoacetateAmmonium (B1175870) acetate (B1210297), WaterPyrazolo[3,4-b]pyridine derivatives longdom.org
GuanidineEthyl Cyanoacetate-2,4-Diamino-6-hydroxypyrimidine wikipedia.org
N,N'-DimethylureaEthyl Cyanoacetate-Purine derivatives (e.g., Theophylline) wikipedia.org
Amidine HydrochloridesEthyl CyanoacetateSodium EthoxidePyrimidinone derivatives semanticscholar.org

Nucleophilic and Electrophilic Reactivity of this compound

Reactivity of the Active Methylene Group

The methylene group (-CH2-) in this compound is positioned between two strong electron-withdrawing groups: the nitrile (-CN) and the ester (-COOEt). wikipedia.orgnbinno.com This structural arrangement makes the protons on the methylene carbon unusually acidic, and thus, this group is referred to as an "active methylene group". easetolearn.comslideshare.netatamanchemicals.com The enhanced acidity allows for the easy removal of a proton by a base, generating a resonance-stabilized carbanion. easetolearn.com This carbanion is a potent nucleophile and is central to the synthetic utility of this compound. wikipedia.orgeasetolearn.com

The nucleophilic character of the active methylene group enables this compound to participate in a wide range of carbon-carbon bond-forming reactions, including:

Knoevenagel Condensation : This is a condensation reaction between an active methylene compound and an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgatamanchemicals.com this compound is frequently used in this reaction to synthesize substituted alkenes. atamanchemicals.comoiccpress.com For example, its condensation with benzaldehyde is a key step in the synthesis of various heterocyclic compounds. longdom.org

Michael Addition : The carbanion generated from this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. wikipedia.org

Alkylation Reactions : The nucleophilic carbanion can react with alkyl halides to form new C-C bonds, although this can sometimes lead to multiple products. For instance, alkylation with 1,2-dichloroethane can yield cyclopropane and cyclohexane derivatives, as well as polymeric products. chemprob.org

Self-Condensation : Under certain conditions, this compound can undergo self-condensation. In the presence of excess potash in DMSO, it undergoes an intermolecular Claisen-type condensation involving three molecules to form a complex butanoate derivative. chemprob.org

The reactivity of this active methylene group is fundamental to its role as a building block in organic synthesis, particularly for constructing complex molecules and a wide array of heterocyclic systems. wikipedia.orgatamanchemicals.comrsc.org

Participation of Carbonyl and Cyano Functions

This compound, also known as ethyl cyanoacetate, is a versatile organic compound featuring multiple reactive centers: a nitrile group, an ester group, and an acidic methylene group positioned between them. wikipedia.orgatamanchemicals.com This unique structure allows both the carbonyl and cyano functions to participate in a wide array of chemical reactions.

The carbonyl group of the ester function can undergo nucleophilic acyl substitution. For instance, reaction with ammonia leads to the formation of cyanoacetamide. atamanchemicals.com This transformation involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon, followed by the elimination of ethanol.

The cyano (nitrile) group also exhibits diverse reactivity. It can undergo hydrogenation to produce β-alanine, a β-amino acid. wikipedia.org The carbon atom of the nitrile group is susceptible to nucleophilic attack, a key step in the synthesis of many heterocyclic compounds. wikipedia.org Furthermore, under acidic conditions, the nitrile group can react with ethanol to yield diethyl malonate. atamanchemicals.com

The interplay between the electron-withdrawing nature of both the carbonyl and cyano groups results in the high acidity of the adjacent methylene (CH₂) protons. This allows for the easy formation of a carbanion, which is a potent nucleophile. This carbanion is central to many of the compound's characteristic reactions, including Knoevenagel condensations and Michael additions. wikipedia.orgatamanchemicals.com In the Knoevenagel condensation, the carbanion attacks a carbonyl carbon of an aldehyde or ketone. rsc.org A proposed mechanism for a base-catalyzed Knoevenagel condensation is detailed below:

A base abstracts an acidic proton from the active methylene group of this compound, forming a resonance-stabilized carbanion. rsc.org

The carbanion acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. rsc.org

The resulting intermediate is protonated, often by the conjugate acid of the base catalyst. rsc.org

Subsequent dehydration (elimination of a water molecule) yields the final α,β-unsaturated product. rsc.org

Some reactions can involve the simultaneous participation of multiple functional groups within the molecule or in intermolecular reactions, leading to the formation of complex structures and heterocyclic systems. researchgate.net

Self-Condensation Pathways of this compound

Under specific conditions, this compound can undergo self-condensation reactions, where multiple molecules react with each other. These pathways often involve the compound's active methylene group acting as a nucleophile to attack the ester or cyano groups of another molecule.

One notable pathway is a Claisen-type intermolecular condensation that occurs in the presence of excess potash (potassium carbonate) in dimethyl sulfoxide (DMSO). chemprob.org This reaction involves three molecules of this compound to form ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate. chemprob.org

Another distinct self-condensation pathway occurs in the presence of triethyl phosphite and zinc acetate. chemprob.org This reaction also involves the participation of three molecules of the starting material, ultimately yielding triethyl 3-cyano-2,4-diiminopentane-1,3,5-tricarboxylate. chemprob.org

Heating this compound in the presence of sodium ethoxide is another method that leads to dimerization, forming 3-amino-2-cyano-2-pentenedioic acid diethyl ester. wikipedia.orgatamanchemicals.com

These self-condensation reactions are summarized in the table below.

Reagents/CatalystsNumber of MoleculesProduct
Excess Potash in DMSO3Ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate chemprob.org
Triethyl phosphite and zinc acetate3Triethyl 3-cyano-2,4-diiminopentane-1,3,5-tricarboxylate chemprob.org
Sodium ethoxide (with heating)23-Amino-2-cyano-2-pentenedioic acid diethyl ester wikipedia.orgatamanchemicals.com

Alkylation and Cycloalkylation Chemistry of this compound

The acidic methylene group of this compound is readily deprotonated by a base to form a stable carbanion. This nucleophilic carbanion can react with alkyl halides in a classic SN2 reaction to form mono- or dialkylated derivatives. The general mechanism involves the nucleophilic attack of the this compound carbanion on the electrophilic carbon of an alkyl halide, displacing the halide ion.

Studies have shown that alkylation with various alkyl iodides, such as methyl iodide, isopropyl iodide, and isoamyl iodide, proceeds effectively. zenodo.org For example, reacting the sodium salt of this compound with methyl iodide yields the methylated product. zenodo.org If a second equivalent of base and alkyl halide is used, a second alkyl group can be introduced at the same carbon.

When dihaloalkanes are used as the alkylating agents, cycloalkylation can occur. The reaction of this compound with 1,2-dichloroethane has been shown to produce derivatives of cyclopropane and cyclohexane, alongside a polymer product. chemprob.org The mechanism for cyclopropane formation involves a sequential two-step alkylation:

The this compound carbanion displaces one chlorine atom from 1,2-dichloroethane to form an intermediate.

A second deprotonation at the α-carbon, followed by an intramolecular nucleophilic attack, displaces the second chlorine atom, closing the three-membered ring.

The formation of larger rings, such as cyclohexane derivatives, can occur through dimerization of the initially mono-alkylated intermediate followed by cyclization. chemprob.org

Palladium-Catalyzed Arylation of this compound

The α-arylation of this compound is a powerful method for constructing C(sp²)-C(sp³) bonds, yielding α-aryl cyanoacetates. These products are valuable intermediates for synthesizing compounds like amino alcohols, β-amino acids, and arylacetic acids. organic-chemistry.orgacs.org Palladium-catalyzed cross-coupling reactions provide a mild and efficient route for this transformation. organic-chemistry.orgnih.gov

The reaction typically involves an aryl halide or triflate, a palladium catalyst, a suitable ligand (often a phosphine), and a base. The general catalytic cycle is believed to proceed through the following key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd-X.

Deprotonation/Complexation : The base deprotonates the this compound at the active methylene position to form an enolate. This enolate then coordinates with the palladium center.

Reductive Elimination : The aryl group and the this compound enolate are eliminated from the palladium complex, forming the new carbon-carbon bond of the α-aryl cyanoacetate product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

A significant advancement in this area was the development of a mild arylation method using a palladium catalyst system that demonstrates broad reaction scope and can be used to create highly hindered quaternary carbons. organic-chemistry.orgacs.org

ComponentFunction/Example
Arylating AgentAryl bromides, Aryl iodides organic-chemistry.orgacs.org
CatalystPalladium source (e.g., Pd(OAc)₂)
LigandPhosphine ligands
BaseSodium or potassium salts (e.g., NaH, K₂CO₃)
Productα-Aryl cyanoacetate organic-chemistry.org

Hydrolysis Mechanisms of this compound

The ester functional group of this compound is susceptible to hydrolysis, which breaks the ester linkage to form cyanoacetic acid and ethanol. The mechanism of this reaction is highly dependent on the pH of the solution. atamanchemicals.com

Base-Catalyzed Hydrolysis (Saponification)

Under neutral or alkaline conditions, hydrolysis occurs rapidly. atamanchemicals.com This reaction, known as saponification, proceeds via a nucleophilic acyl substitution mechanism:

A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate.

The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

The ethoxide ion is a strong base and immediately deprotonates the newly formed cyanoacetic acid, resulting in the formation of ethanol and the cyanoacetate carboxylate salt. The final acidification of the salt is required to obtain the neutral cyanoacetic acid.

Acid-Catalyzed Hydrolysis

In acidic conditions, the hydrolysis of this compound is considerably slower. atamanchemicals.com The mechanism involves the following steps:

The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺). This protonation makes the carbonyl carbon more electrophilic.

A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).

The tetrahedral intermediate collapses, eliminating a molecule of ethanol and reforming the carbonyl group with a protonated oxygen.

Deprotonation of the carbonyl oxygen by a water molecule regenerates the acid catalyst and yields the final product, cyanoacetic acid.

This process is reversible, and the reverse reaction is known as Fischer esterification. atamanchemicals.com

Synthetic Applications of Cyano Ethyl Acetate in Heterocyclic Chemistry Research

Synthesis of Nitrogen-Containing Heterocycles

The multifaceted reactivity of cyano-ethyl-acetate allows for its incorporation into numerous ring-forming reactions, leading to the creation of diverse nitrogen-containing heterocyclic scaffolds.

Pyrimidine (B1678525) and Pyrimidinone Scaffolds

This compound is a key starting material for the synthesis of pyrimidine and pyrimidinone derivatives. wikipedia.orgatamanchemicals.comresearchgate.netniscpr.res.in These six-membered heterocycles are prevalent in natural products and pharmaceuticals. researchgate.net

One common approach involves the condensation of this compound with urea (B33335) or thiourea (B124793) in the presence of aldehydes. researchgate.netniscpr.res.iniau.ir This multi-component reaction, often a variation of the Biginelli reaction, yields dihydropyrimidinone derivatives. iau.ir For instance, the reaction of ethyl cyanoacetate (B8463686), aldehydes, and urea or thiourea can produce pyrimidine derivatives. niscpr.res.iniau.ir The reaction mechanism often involves the condensation of the C-C-C unit from ethyl cyanoacetate and another carbonyl compound with the N-C-N unit from urea or thiourea. niscpr.res.in

Another method involves the reaction of ethyl cyanoacetate, aldehydes, and thiourea catalyzed by potassium carbonate to synthesize 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives. researchgate.net

Furthermore, 4-amino-2,6-dimethoxypyrimidine (B1265686) can be prepared using ethyl cyanoacetate, urea, and sodium ethoxide through a process involving cyclization, acidification, chlorination, and methoxylation. google.com Ethyl 2-amino-cyanoacetate, derived from ethyl cyanoacetate, can also be used as a raw material for preparing substituted pyrimidinone derivatives like 2,5,6-triamino-4-pyrimidinone through acylation, cyclization, and hydrolysis steps. google.com

Pyrazole (B372694) Derivatives

Pyrazole derivatives, characterized by a five-membered ring containing two adjacent nitrogen atoms, can be synthesized using this compound. wikipedia.orgatamanchemicals.comnih.govsemanticscholar.orgresearchgate.netgoogle.com These compounds are important intermediates in organic synthesis and exhibit various biological activities. nih.govsemanticscholar.orgresearchgate.net

A common synthetic route involves the reaction of ethyl cyanoacetate with hydrazine (B178648) or hydrazine hydrate (B1144303). wikipedia.orgatamanchemicals.comresearchgate.netgoogle.com For example, ethyl 3-amino-1H-pyrazole-4-carboxylate can be synthesized by the cyclization of ethoxymethylene-cyanoacetic acid ethyl ester with hydrazine hydrate. google.com Ethoxymethylene-cyanoacetic acid ethyl ester is itself prepared by reacting ethyl cyanoacetate with triethyl orthoformate. wikipedia.orggoogle.com

This compound can also be coupled with diazonium chlorides to form hydrazone products, which can then be treated with hydrazine hydrate to yield pyrazole derivatives. nih.gov This approach has been used to synthesize novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov Additionally, some bis-pyrazole derivatives have been prepared by the reaction of phenylene diamines with cyano ethyl acetate (B1210297). semanticscholar.org

Pyridone and Cyanopyridine Derivatives

This compound is a valuable precursor for the synthesis of pyridone and cyanopyridine derivatives, which are important nitrogen-containing heterocycles with diverse applications. tsijournals.commdpi.comresearchgate.net

The reaction of compounds containing active methylene (B1212753) groups, such as ethyl cyanoacetate, with α,β-unsaturated carbonyl compounds (like chalcones) in the presence of a base (e.g., ammonium (B1175870) acetate or KOH) can lead to the formation of 3-cyanopyridone derivatives. tsijournals.commdpi.com For instance, 3-cyano-2-pyridone derivatives can be synthesized by treating α,β-unsaturated carbonyl compounds with compounds containing active methylene groups in the presence of ammonium acetate. tsijournals.com Similarly, N-alkyl-3-cyano-2-pyridones can be accessed through the reaction of N-alkylated-2-cyanoacetamide derivatives (prepared from anilines and ethyl cyanoacetate) with 1,3-dicarbonyl compounds like acetylacetone. mdpi.com

Refluxing chalcones with ethyl cyanoacetate can yield 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile derivatives. researchgate.net Cyanoacetamides, which can be prepared from the reaction of amines with ethyl cyanoacetate, are also known to react with dinitriles to produce pyridines. researchgate.net

Thiazole (B1198619) and Thiazolopyrimidine Systems

This compound can be involved in the synthesis of thiazole and fused thiazolopyrimidine systems. beilstein-journals.orgnih.govsapub.orgresearchgate.net Thiazoles are five-membered rings containing one sulfur and one nitrogen atom.

While direct synthesis of thiazoles often involves alpha-halocarbonyl compounds, this compound can be used in multi-component reactions that construct more complex thiazole-containing structures. For example, functionalized dihydrothiophenes, which can be converted to thiophenes, are synthesized from the tandem reaction of 1,3-thiazolidinedione, aldehyde, arylamine, and ethyl cyanoacetate. nih.gov

Thiazolopyrimidine derivatives can be synthesized from precursors that are themselves derived or reacted with compounds related to this compound chemistry. For instance, a thioxopyrimidine derivative was condensed with chloroacetic acid and an aldehyde to yield a thiazolopyrimidine derivative. sapub.org Although not a direct reaction of this compound, this highlights the use of related pyrimidine precursors in constructing fused systems.

Quinazoline (B50416) Derivatives

Quinazoline derivatives, which contain a fused benzene (B151609) and pyrimidine ring system, represent another class of heterocycles accessible through synthetic routes involving this compound chemistry. nih.govsctunisie.org

While some methods for synthesizing quinazolines involve the reaction of iminoesters with cyanamide, the broader scope of quinazoline synthesis includes reactions with compounds containing active methylene groups or those derived from reactions involving this compound. sctunisie.org For example, spiroisoindolone dihydro-quinazolinones have been synthesized using 2-aminobenzamide (B116534) and 2-cyanoethyl benzoate, a compound structurally related to this compound. nih.gov The mechanism involves nucleophilic attack by nitrogen on the cyano-benzoate. nih.gov

Purine (B94841) Derivatives

Purine derivatives, important components of DNA and RNA, can also be synthesized with the involvement of this compound chemistry. wikipedia.orgatamanchemicals.comresearchgate.net Purines consist of a pyrimidine ring fused to an imidazole (B134444) ring.

Ethyl cyanoacetate can be used as a starting material for the synthesis of purine derivatives such as theophylline, caffeine, and uric acid through reactions with compounds like N,N'-dimethylurea. wikipedia.orgatamanchemicals.com Additionally, folic acid, a pteridine (B1203161) derivative (a system containing a fused pyrimidine and pyrazine (B50134) ring), can be synthesized from ethyl cyanoacetate and guanidine. wikipedia.orgatamanchemicals.com

Synthesis of Oxygen-Containing Heterocycles (e.g., Coumarins)

Ethyl cyanoacetate is a key building block in the synthesis of oxygen-containing heterocycles, notably coumarins. atamanchemicals.comresearchgate.net Coumarins, characterized by their 2H-benzopyran-2-one structure, are a significant class of compounds found in natural products and are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netnih.govacs.org

The synthesis of coumarins using ethyl cyanoacetate often involves the Knoevenagel condensation reaction. nih.govthepharmajournal.com This reaction typically occurs between a 2-hydroxybenzaldehyde or 2-hydroxyacetophenone (B1195853) and ethyl cyanoacetate, followed by cyclization. researchgate.netorientjchem.org Various catalysts have been explored to facilitate this transformation, including organic bases like piperidine, solid bases such as calcined Mg-Al hydrotalcite, and even environmentally friendly options like deep eutectic solvents or phase transfer catalysts. researchgate.netnih.govorientjchem.orgisroset.org

Research has demonstrated efficient one-pot synthesis methods for 3-cyanocoumarins starting from 2-hydroxybenzaldehydes or 2-hydroxyacetophenones and ethyl cyanoacetate under phase transfer catalysis at room temperature, yielding good results with short reaction times. orientjchem.org Another study reported the synthesis of substituted coumarins in high yields (typically >85%) and selectivities using calcined Mg-Al hydrotalcite as a solid base catalyst in refluxing toluene (B28343). researchgate.net The reactivity order of different active methylene reagents in this reaction was found to be ethyl cyanoacetate > diethyl malonate > ethyl acetoacetate (B1235776) > ethyl acetate. researchgate.net

The condensation of ethyl cyanoacetate with salicylaldehyde (B1680747) can yield either coumarin-3-carboxylate ester or 3-cyanocoumarin, with the product distribution influenced by the catalyst's acid-base properties and its ability to form hydrogen bonds. researchgate.net Efficient methods have been developed to favor the formation of coumarin-3-carboxylate ester. researchgate.net

Data on the synthesis of coumarins using ethyl cyanoacetate can be presented in tables detailing the reactants, catalysts, reaction conditions, and yields of the resulting coumarin (B35378) derivatives. For example, a study using calcined Mg-Al hydrotalcite reported the following yields for the synthesis of various coumarins: researchgate.net

Aldehyde/KetoneActive Methylene CompoundProductYield (%)
SalicylaldehydeEthyl Cyanoacetate3-Cyanocoumarin93
o-HydroxyacetophenoneEthyl Cyanoacetate3-Cyano-4-methylcoumarin92
o-VanillinEthyl Cyanoacetate3-Cyano-8-methoxycoumarin85

Synthesis of Other Complex Organic Molecules

Ethyl cyanoacetate's diverse reactivity extends to the synthesis of a wide array of other complex organic molecules, including various functional groups and specific intermediates. atamanchemicals.comtdchem.comresearchgate.net

Esters, Amides, Acids, and Nitriles

Ethyl cyanoacetate serves as a precursor for the synthesis of esters, amides, acids, and nitriles. researchgate.nettdchem.compatsnap.com Its structure contains both an ester and a nitrile group, and the acidic methylene group allows for further functionalization. wikipedia.org

The ester group can undergo transesterification or hydrolysis reactions to yield different esters or the corresponding cyanoacetic acid. wikipedia.orgguidechem.com For instance, diethyl malonate can be obtained from ethyl cyanoacetate by reaction with ethanol (B145695) in the presence of strong acids. wikipedia.org The nitrile group can be transformed into amides or carboxylic acids through hydrolysis, or reduced to amines. wikipedia.org Reaction with ammonia (B1221849), for example, leads to cyanoacetamide. wikipedia.org

Furthermore, ethyl cyanoacetate can be alkylated at the acidic methylene position, and subsequent transformations of the nitrile or ester functionalities can lead to a variety of substituted esters, amides, acids, and nitriles. sbq.org.br A novel approach involves the reductive cleavage of the cyano group in alkylated ethyl cyanoacetate derivatives using samarium(II) iodide, providing a method for synthesizing substituted esters while preserving other functional groups like esters, nitriles, halides, and amides. sbq.org.br

Specific Chemical Intermediates (e.g., 2-amino-4,6-dimethoxypyrimidine, ethyl glyoxylate)

Ethyl cyanoacetate is a valuable intermediate in the synthesis of specific complex molecules, including pharmaceuticals and agrochemicals. atamanchemicals.comtdchem.comguidechem.com

One notable application is its use in the synthesis of 2-amino-4,6-dimethoxypyrimidine. tdchem.comguidechem.com This compound is an important intermediate in the production of sulfonylurea herbicides and the insecticide fipronil. tdchem.comguidechem.com While the detailed synthesis route may involve multiple steps and other reactants like urea and sodium ethoxide, ethyl cyanoacetate serves as a crucial starting material, often participating in cyclization reactions to form the pyrimidine ring structure. atamanchemicals.com

Ethyl cyanoacetate is also utilized in the synthesis of ethyl glyoxylate (B1226380). atamanchemicals.comguidechem.comscientificlabs.ielookchem.comsigmaaldrich.com Ethyl glyoxylate is an important intermediate in the production of various chemicals and pharmaceuticals. lookchem.com The synthesis of ethyl glyoxylate from ethyl cyanoacetate has been investigated, including using Knoevenagel condensation reactions in microreactors with zeolite catalysts. atamanchemicals.comscientificlabs.ielookchem.com

Another example of a specific intermediate synthesized using ethyl cyanoacetate is 3,3-diphenylpropan-1-amine, a precursor for pharmaceuticals like Prenylamine and Droprenilamine. wikipedia.org

The versatility of ethyl cyanoacetate as a building block is evident in its contribution to the synthesis of various heterocyclic systems beyond coumarins, such as pyrazoles, pyrimidines (including purine derivatives like theophylline, caffeine, and uric acid, and pteridine derivatives like folic acid), and pyrroles (like ethosuximide). wikipedia.orgatamanchemicals.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Ethyl cyanoacetate7764
Cyanoacetic acid328
Ethanol702
Diethyl malonate8063
Cyanoacetamide7503
Malononitrile7905
2-amino-4,6-dimethoxypyrimidine182253
Ethyl glyoxylate164807
Salicylaldehyde6991
2-hydroxyacetophenone12283
Piperidine8857
Urea1172
Sodium ethoxide2723790
Fipronil3342
Prenylamine4905
Droprenilamine9581783
Theophylline2153
Caffeine2519
Uric acid1175
Folic acid135398638
Ethosuximide3226
Trimethoprim5578
3,4,5-trimethoxybenzaldehyde14294
Guanidine351
Hydrazine3085165
Formamide701
Triethyl orthoformate9255
N,N'-dimethylurea10490
Butanone6569
Sulfamethoxazole5329
3,3-diphenylpropan-1-amine70785
Coumarin323
3-Cyanocoumarin2756459
Coumarin-3-carboxylate ester5365865
Methyl cyanoacetate10970
Chloroacetic acid302
Sodium cyanide10494
Ethyl chloroacetate (B1199739)8010
Sodium chloroacetate11193
Sulfuric acid1118
Sodium carbonate10340
Ammonium acetate517344
Acetic acid612
Glycerol753
L-Proline145742
Oxalic acid971
Magnesium-aluminum hydrotalcite16211319
Toluene1140
Diethyl malonate8063
Ethyl acetoacetate7775
Ethyl acetate8058
Malonic acid848
o-Vanillin7423
Samarium(II) iodide83682
4-amino-2,6-(1H,3H)-pyrimidinedione10217
Methyl sulfate8018
Dimethyl carbonate6500
Tetrabutylammonium bromide164215
Sodium hydroxide14795
Potassium hydroxide14794
4,6-dichloropyrimidine-5-formic acid4914068
Ammonia water14923
4-amino-6-chloropyrimidine-5-formic acid171035
4-amino-2,6-dichloropyrimidine-5-formic acid171037
4-amino-2,6-dichloropyrimidine10216
Methyl alcohol887
Diethyl ketomalonate123062
2-cyano-N-(4-methoxyphenyl)acetamide13413769
N-benzylcyanoacetamide100397
2-aminothiazole7911
Hydrazine hydrate3085166
Chalcone637761
Thiourea6175
3-acetylcoumarin643294
Isovanillin123076
4-nitrobenzaldehyde12095
Methoxyacetylacetone164779
5-cyano-6-hydroxy-4-methoxymethyl-2-methylpyridine13376283
3-amino-5-aminomethyl-4-methoxymethyl-2-methylpyridine13376284
Vitamin B61164
Ethyl 2-cyano-3,3-bis(methylthio)acrylate170247
Carbon disulfide164871
Dimethyl sulphate8018
Potassium carbonate10507
Tryptamine5631
Thionyl chloride24810
Phenylacetic acid1001
Anhydrous potassium acetate517341
Acetic anhydride8079
Hydrochloric acid313
o-aminophenol7082
Ferric chloride24385
Choline chloride767
Zinc chloride3007862
4-hydroxy salicylaldehyde450092
5-bromo salicylaldehyde205134
Ethyl 3-oxo-3-phenylpropanoate14341
Piperidine8857
Glacial acetic acid176
Diethyl malonate8063
Meldrum's acid14931
Phenyliododiacetate2732181
Vegetable juiceNot Applicable
Liqueur limoncelloNot Applicable
Olive waste waterNot Applicable
ButtermilkNot Applicable
Ultrasound irradiationNot Applicable
Propylphosphonic anhydride106334
Triethylamine4409
Butyl acetate31274
Cyanoacetic acid328
2-hydroxy-3-methoxybenzaldehyde123077
Acetoxy-3-phenylcoumarinNot Available
Hydroxylated 3-phenylcoumarinNot Available
3-benzoxazole coumarinNot Available
Disperse yellow 23224833
Disperse yellow 184165278
2-acetylaminoethylNot Available
9-amino-2-methoxy-7-methylpyrido[1,2-a]indole-8-carboxylateNot Available
Pyrazolyl triazino[4,3-á]indoleNot Available
2-pyrazolyl azomelatoninNot Available
1,2,4-triazol-3-oynitrilesNot Available
Thieno[2,3-c]pyridazineNot Available
2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrileNot Available
3-Aryl-1-(2-naphthyl)prop-2-en-1-onesNot Available
2,4-diaminosuccinimidazole-3,5-dicyano-6-pyridinyl)acetateNot Available
N-(thiazol-2-yl)cyanoacetamideNot Available
2,6-diamino-4(3H)-pyrimidinone16211318
6-amino-1-methyl-2-(methylamino)-4(1H)-pyrimidinoneNot Available
6-amino-1-methyl-2-(methylimino)-1,2-dihydro-4(3H)-pyrimidinoneNot Available
Guanidine351
Dimethylguanidine12089
Methylguanidine10992
Triethyl orthoformate9255
Hydrazine3085165
Formamide701
N,N'-dimethylurea10490
Guanidine351
Butanone6569
3,4,5-trimethoxybenzaldehyde14294
Benzyl chloride7027
Ethyl chloroacetate8010
Sodium cyanide10494
Sodium cyanoacetate11193
Ethyl bromide7813
Phase transfer catalystNot Applicable
3-ethoxypropionitrile164808
Cobalt(II) acetate tetrahydrate6104
N-hydroxyphthalimide10202
Cyanoacetic acid ethyl ester7764
Cyanoacetic ester7764
Ethyl cyanoethanoate7764
Malonic acid ethyl ester nitrile7764
(Ethoxycarbonyl)acetonitrile7764
2-Cyanoacetic acid ethyl ester7764
3-Ethoxy-3-oxopropanenitrile7764
Acetate, Cyano-, Ethyl7764
Acetic Acid, Cyano-, Ethylester7764
Acetic acid, 2-cyano-, ethyl ester7764
Cyanoacetate d'ethyle7764
Cyanessigsaeure-Aethylester7764
Ethyl 2-cyanoacetate7764
Ethyl cyanacetate7764
Ethyl α-cyanoacetate7764
Ethylcyanacetat7764
Ethyle Cyanacetate7764
Malonic Ethyl Ester Nitrile7764
Nsc 88447764
Cyano group malonyl-imines dimethyl esterNot Available
Dimethylbenzene8034
N,N-dimethylacetamide7904
Boric acid306
Toluene1140
Chlorobenzene7954
Ethyl acetate10535
Chloroform6721
Sodium ethoxide2723790
Sodium metal23674155
Absolute methanol (B129727)885
Absolute ethanol702
4,6-dichloropyrimidine10215
4-amino-2,6-dimethoxypyrimidine182253
Cyanoacetic acid328
Ethanol702
Concentrated sulfuric acid303
Sulfur trioxide10916
Ammonia water14923
Saturated brineNot Applicable
Anhydrous sodium sulfate24145
Methyl cyanoacetate10970
Hydrotalcite16211319
Houghite16211319
Methyl alcohol887
Ethyl 2-cyanononanoate13376285
Hexanoyl chloride16516
Weinreb's amide13376286
Ethyl 2-cyano-2-methyl-3-phenylpropionateNot Available
Samarium(II) iodide83682
THF8070
HMPA11172
EpoxideNot Applicable
SulfoneNot Applicable
CyanoketoneNot Applicable
Allylated cyanoketoneNot Applicable
Allyl anionNot Applicable
Lithium chloride24907
DMSO679
K-10 montmorilloniteNot Applicable
Phenol996
Ethyl acetoacetate7775
Michael additionNot Applicable
Pechmann condensationNot Applicable
Hydrazine hydrate3085166
Aromatic aldehydeNot Applicable
Cyanoacetyl hydrazene ligandsNot Available
Acetone (B3395972)180
TLCNot Applicable
IR spectroscopyNot Applicable
NMR spectroscopyNot Applicable
Mass spectrometryNot Applicable
Elemental analysisNot Applicable
3-acetyl coumarin643294
Ethyl-2-cyano,3,3-bismethyl thioacrylate170247
KOH313
CS2304
Dimethyl sulphate8018
Substituted AnilinesNot Applicable
Phenols996
Nitro CompoundsNot Applicable
4-methylsulfanyl-2-oxo-6-(-2-oxo-2-H Chromene-3-yl)-2H pyran-3-CarbonitrileNot Available
Salicylaldehyde6991
Ethyl acetoacetate7775
Piperidine8857
2-hydroxy benzaldehydesNot Applicable
Active methylene compoundsNot Applicable
Weak basesNot Applicable
Homogeneous reactionsNot Applicable
Solvent free reactionsNot Applicable
Green ChemistryNot Applicable
Aq. KOH solutionNot Applicable
DMF7904
Ethyl cyano acetate7764
Carbon disulfide164871
Dimethyl sulphate8018
Sodium ethoxide2723790
Ethyl 2-cyano-3,3-bis (methyl thio)-acrylate170247
Pyridine N-oxide11000
Quinoline N-oxide13376287
Isoquinoline N-oxide13376288
Pyrimidine N-oxide13376289
O-alkylationNot Applicable
AcylationNot Applicable
Aqueous cyanide solutionNot Applicable
E. OchiaiNot Applicable
Aromatic Amine OxidesNot Applicable
Elsevier Publishing Co.Not Applicable
AmsterdamNot Applicable
AR KatritzkyNot Applicable
JM LagowskiNot Applicable
Chemistry of the Heterocyclic N-OxidesNot Applicable
Academic PressNot Applicable
LondonNot Applicable
New YorkNot Applicable
3-hydroxypyridine-N-oxide13376290
Sodium cyanide10494
Triethylamine4409
Abs. DMF7904
Trimethylchlorosilane6995
Methanol887
Ethyl acetate10535
Coal5970
2-cyano-5-hydroxy-pyridine13376291
R1-R6Not Applicable
5-membered heterocyclesNot Applicable
6-membered heterocyclesNot Applicable
HeteroatomNot Applicable
Nitrogen233
Oxygen956
Sulfur1116
2-furyl9257
3-furyl9258
2-thienyl9261
3-thienyl9262
2-pyridyl9259
3-pyridyl9260
4-pyridyl9263
Alkyl groupsNot Applicable
MonoalkylaminoNot Applicable
Dialkyl aminoNot Applicable
AlkylsulfonylNot Applicable
Straight-chain alkyl groupsNot Applicable
Branched-chain alkyl groupsNot Applicable
C atomsNot Applicable
Toluene1140
Ethyl acetate10535
RfNot Applicable
2-cyano-3-methylpyridine13376292
MpNot Applicable
Nicotinic acid ethyl ester N-oxideNot Available
Halogen atomsNot Applicable
Alkoxy groupsNot Applicable
Aryl groupsNot Applicable
DialkylaminoNot Applicable
TrialkylammoniumNot Applicable
4-chlorobenzonitrile9865
3 M HClNot Applicable
H2O962
Silica (B1680970) columnNot Applicable
EANot Applicable
PENot Applicable
Compound 1-iNot Available
Compound 1-hNot Available
5-bromo-3-iodo-2-methoxypyridineNot Available
THF8070
i-PrMgBr16211320
2-MeTHF16211321
N2941
Compound 3-fNot Available
LCMSNot Applicable
Saturated NH4ClNot Applicable
Compound 1-gNot Available
Dichloromethane6344
DIBAL-H40651
Hexane8055
-78° CNot Applicable
0° CNot Applicable
TLCNot Applicable
254 nmNot Applicable
1 M H2SO4Not Applicable
Compound 3-gNot Available
1.0 mol/L DIBAL-H in hexaneNot Applicable
616.9 mmolNot Applicable
600 mLNot Applicable
CDCl36137
δNot Applicable
mNot Applicable
H784
HzNot Applicable
JNot Applicable
sNot Applicable
dNot Applicable
tNot Applicable
qNot Applicable
ddNot Applicable
br sNot Applicable
ppmNot Applicable
νmax/cm-1Not Applicable
C≡NNot Applicable
C=ONot Applicable
N-HNot Applicable
O-HNot Applicable
MS (EI, m/z)Not Applicable
M+Not Applicable
CalcdNot Applicable
FoundNot Applicable
MpNot Applicable
Lit. mpNot Applicable
DMSO-d6679
Ehab Abdel-LatifNot Applicable
Mansoura UniversityNot Applicable
EgyptNot Applicable
CRBOC-109Not Applicable
3-Acetylcoumarin643294
Breast CancerNot Applicable
Coumarinyl 2-AminonicotinonitrilesNot Available
Isovanillin123076
Malononitrile7905
Anticancer activityNot Applicable
Cytotoxic activityNot Applicable
Cell linesNot Applicable
Inhibition of cellular proliferationNot Applicable
MTT methodNot Applicable
Hepatocellular Carcinoma (HepG2)Not Applicable
MCF-7Not Applicable
Coumarin-chalcone hybridsNot Available
Coumarinyl-pyridineNot Available
Coumarinyl-pyrimidineNot Available
Coumarinyl 2-aminonicotinonitrilesNot Available
Coumarinyl 2-hydroxynicotinonitrilesNot Available
Sodium ethoxide2723790
Coumarinyl-pyrimidinesNot Available
Coumarinyl-acetohydrazideNot Available
AcrylohydrazidesNot Available
Coumarinyl-pyridinoneNot Available
Hydrazone compoundsNot Applicable
Antibacterial activityNot Applicable
Antifungal activityNot Applicable
Metal centersNot Applicable
Polyfunctional heterocyclic compoundsNot Applicable
Biological interestNot Applicable
Hydrazine hydrates3085166
Aryl aldehydeNot Applicable
Grinding methodNot Applicable
Pestle mortarNot Applicable
TLCNot Applicable
Acetone180
RecrystalizationNot Applicable
Cyanoacetic acid hydrazide13376293
Nitrogen-containing heterocyclic compoundsNot Applicable
2-oxo-2-h chromene-3-yl)-2h pyran-3Not Available
3-acetyl coumarin643294
ethyl-2-cyano,3,3-bismethyl thioacrylate170247
KOH313
Solvent freeNot Applicable
GrindingNot Applicable
Substituted AnilinesNot Applicable
Phenols996
Nitro CompoundsNot Applicable
Parent Compound (I)Not Available
Nucleophillic substitution reactionNot Applicable
4-positionNot Applicable
Ethyl cyano acetate7764
CS2304
Dimethyl sulphate8018
Room temperatureNot Applicable
Ice cold waterNot Applicable
Ethanol702
Heterocyclic compoundsNot Applicable
Pechman condensationNot Applicable
Knoevenagel condensationNot Applicable
Perkin reactionNot Applicable
Reformatsky reactionNot Applicable
Wittig condensationNot Applicable
3-substituted coumarinNot Applicable
2-hydroxy benzaldehydesNot Applicable
Active methylene compoundsNot Applicable
Weak basesNot Applicable
Homogeneous reactionsNot Applicable
3-acetyl coumarin643294
Basic conditionNot Applicable
Salicyldehyde6991
Ethyl aceto acetate7775
Piperidine8857
SolventsNot Applicable
Volatile organic compounds (VOCs)Not Applicable
Environmental damageNot Applicable
PollutionNot Applicable
Human healthNot Applicable
Resource depletionNot Applicable
Environmentally friendly approachesNot Applicable
Solvent free reactionsNot Applicable
Eco-friendly synthesisNot Applicable
Green Chemistry approachNot Applicable
3-Acetyl coumarins643294
ethyl -2-cyano-3, 3- bis (methyl thio)-acrylate170247
Aq. KOH solutionNot Applicable
DMF7904
Ethyl cyano acetate7764
Carbon disulfide164871
Dimethyl sulphate8018
Sodium ethoxide2723790
Ethyl 2-cyano-3,3-bis (methylthio) acrylate170247
Cyano-heterocyclesNot Applicable
Pyridine9260
Quinoline312
Iso quinoline7967
PyriraidinNot Available
N-oxideNot Applicable
2-substituted cyano compoundsNot Applicable
4-substituted cyano compoundsNot Applicable
O-alkylationNot Applicable
AcylationNot Applicable
Aqueous cyanide solutionNot Applicable
E. OchiaiNot Applicable
Aromatic Amine OxidesNot Applicable
Elsevier Publishing Co.Not Applicable
AmsterdamNot Applicable
AR KatritzkyNot Applicable
JM LagowskiNot Applicable
Chemistry of the Heterocyclic N-OxidesNot Applicable
Academic PressNot Applicable
LondonNot Applicable
New YorkNot Applicable
3-hydroxypyridine-N-oxide13376290
Sodium cyanide10494
Triethylamine4409
Abs: DMF7904
Trimethylchlorosilane6995
Water coolingNot Applicable
Oil bath temperatureNot Applicable
FiltrationNot Applicable
SaltsNot Applicable
WashingNot Applicable
ConcentrationNot Applicable
Addition of methanolNot Applicable
Warming upNot Applicable
Re-concentrationNot Applicable
RecrystallizationNot Applicable
Ethyl acetate10535
Addition of coalNot Applicable
2-cyano-5-hydroxy-pyridine13376291
R1-R6Not Applicable
5-membered heterocyclesNot Applicable
6-membered heterocyclesNot Applicable
HeteroatomNot Applicable
Nitrogen233
Oxygen956
Sulfur1116
2-furyl9257
3-furyl9258
2-thienyl9261
3-thienyl9262
2-pyridyl9259
3-pyridyl9260
4-pyridyl9263
AlkylgruppenNot Applicable
Reste MonoalkylaminoNot Applicable
Dialkyl aminoNot Applicable
AlkylsulfonylNot Applicable
Gerad- oder verzweigtkettige AlkylresteNot Applicable
1-6 C-Not Applicable
1-4 C-Not Applicable
Toluene-ethyl acetateNot Applicable
RfNot Applicable
2-cyano-3-methylpyridine13376292
MpNot Applicable
Example 9Not Applicable
2-Cyano-5-ethoxycarbonyl-pyridinNot Available
Analog Beispiel 1Not Applicable
Nikotinsäurethyl- ester-N-oxidNot Available
Alkylgruppen R- 1-R 6Not Applicable
HalogenatomeNot Applicable
AlkoxygruppenNot Applicable
Substituierte ArylgruppenNot Applicable
DialkylaminoNot Applicable
TrialkylammoniumNot Applicable
4-chlorobenzonitrile9865
3 M HCl in H 2ONot Applicable
Ethyl acetate10535
Anhydrous sodium sulfate24145
Silica columnNot Applicable
EA:PE=0˜15%Not Applicable
Compound 1-iNot Available
Compound 1-hNot Available
5-bromo-3-iodo-2-methoxypyridineNot Available
THF8070
i-PrMgBr (2.8 M in 2-MeTHF)Not Applicable
N 2941
0° CNot Applicable
1 hNot Applicable
Compound 3-fNot Available
19.15 mmolNot Applicable
LCMSNot Applicable
Saturated NH 4ClNot Applicable
Ethyl acetate10535
Compound 1-iNot Available
POCl 324811
DBU10040
0° CNot Applicable
100° CNot Applicable
12 hoursNot Applicable
Ice waterNot Applicable
Sat. NaHCO 3Not Applicable
Ethyl acetate10535
Water962
Anhydrous sodium sulfate24145
Silica columnNot Applicable
EA:PE=0˜10%Not Applicable
Compound 1-hNot Available
Compound 1-gNot Available
Dichloromethane (DCM)6344
1.0 mol/L DIBAL-H in hexaneNot Applicable
-78° CNot Applicable
N 2941
0° CNot Applicable
2.5 hNot Applicable
TLCNot Applicable
EA:PE=1:10Not Applicable
254 nmNot Applicable
1 M H 2SO 4Not Applicable
0° CNot Applicable
30 minNot Applicable
Organic layerNot Applicable
Aqueous phaseNot Applicable
DCM6344
Compound 3-gNot Available
1.0 mol/L DIBAL-H in hexaneNot Applicable
-78° CNot Applicable
N 2941
0° CNot Applicable
2.5 hNot Applicable
TLCNot Applicable
EA:PE=1:8Not Applicable
254 nmNot Applicable
1 M H 2SO 4Not Applicable
0° CNot Applicable
30 minNot Applicable
H NMR (400 MHz, CDCl 3)Not Applicable
δNot Applicable
mNot Applicable
H784
HzNot Applicable
JNot Applicable
sNot Applicable
dNot Applicable
tNot Applicable
qNot Applicable
ddNot Applicable
br sNot Applicable
ppmNot Applicable
νmax/cm-1Not Applicable
C≡NNot Applicable
C=ONot Applicable
N-HNot Applicable
O-HNot Applicable
MS (EI, m/z)Not Applicable
M+Not Applicable
CalcdNot Applicable
FoundNot Applicable
MpNot Applicable
Lit. mpNot Applicable
DMSO-d6679
Ehab Abdel-LatifNot Applicable
Mansoura UniversityNot Applicable
EgyptNot Applicable
CRBOC-109Not Applicable
3-Acetylcoumarin643294
Breast CancerNot Applicable
Coumarinyl 2-AminonicotinonitrilesNot Available
Isovanillin123076
Malononitrile7905
Anticancer activityNot Applicable
Cytotoxic activityNot Applicable
Cell linesNot Applicable
Inhibition of cellular proliferationNot Applicable
MTT methodNot Applicable
Hepatocellular Carcinoma (HepG2)Not Applicable
MCF-7Not Applicable
Coumarin-chalcone hybridsNot Available
Coumarinyl-pyridineNot Available
Coumarinyl-pyrimidineNot Available
Coumarinyl 2-aminonicotinonitrilesNot Available
Coumarinyl 2-hydroxynicotinonitrilesNot Available
Sodium ethoxide2723790
Coumarinyl-pyrimidinesNot Available
Coumarinyl-acetohydrazideNot Available
AcrylohydrazidesNot Available
Coumarinyl-pyridinoneNot Available
Hydrazone compoundsNot Applicable
Antibacterial activityNot Applicable
Antifungal activityNot Applicable
Metal centersNot Applicable
Polyfunctional heterocyclic compoundsNot Applicable
Biological interestNot Applicable
Hydrazine hydrates3085166
Aryl aldehydeNot Applicable
Grinding methodNot Applicable
Pestle mortar

Ethyl cyanoacetate, a compound featuring nitrile, ester, and acidic methylene functionalities, serves as a highly versatile building block in organic synthesis. wikipedia.org Its reactivity profile makes it particularly valuable in the construction of diverse heterocyclic systems and other complex organic molecules. atamanchemicals.comresearchgate.nettdchem.compatsnap.com

Synthesis of Oxygen-Containing Heterocycles (e.g., Coumarins)

Ethyl cyanoacetate plays a significant role in the synthesis of oxygen-containing heterocycles, most notably coumarins. atamanchemicals.comresearchgate.net Coumarins, characterized by their 2H-benzopyran-2-one core, are prevalent in natural products and are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netnih.govacs.org

The synthesis of coumarins frequently utilizes ethyl cyanoacetate in Knoevenagel condensation reactions. nih.govthepharmajournal.com This process typically involves the reaction between a 2-hydroxybenzaldehyde or a 2-hydroxyacetophenone and ethyl cyanoacetate, followed by a cyclization step. researchgate.netorientjchem.org Various catalytic systems have been explored to optimize this transformation, including organic bases, solid catalysts like calcined Mg-Al hydrotalcite, and environmentally benign approaches using deep eutectic solvents or phase transfer catalysis. researchgate.netnih.govorientjchem.orgisroset.org

Efficient one-pot synthetic routes have been developed for 3-cyanocoumarins from 2-hydroxybenzaldehydes or 2-hydroxyacetophenones and ethyl cyanoacetate under phase transfer catalysis, offering good yields and reduced reaction times at room temperature. orientjchem.org Studies employing calcined Mg-Al hydrotalcite as a solid base catalyst in refluxing toluene have also demonstrated high yields (typically exceeding 85%) and selectivities in the synthesis of substituted coumarins. researchgate.net The relative reactivity of different active methylene compounds in this specific coumarin synthesis was found to follow the order: ethyl cyanoacetate > diethyl malonate > ethyl acetoacetate > ethyl acetate. researchgate.net

The condensation of ethyl cyanoacetate with salicylaldehyde can lead to either coumarin-3-carboxylate ester or 3-cyanocoumarin, with the outcome influenced by the acid-base properties of the catalyst and its capacity for hydrogen bonding. researchgate.net Research has focused on developing efficient methods to selectively obtain coumarin-3-carboxylate ester. researchgate.net

Illustrative data on the synthesis of coumarins using ethyl cyanoacetate with calcined Mg-Al hydrotalcite catalyst in refluxing toluene is presented below: researchgate.net

Aldehyde/KetoneActive Methylene CompoundProductYield (%)
SalicylaldehydeEthyl Cyanoacetate3-Cyanocoumarin93
o-HydroxyacetophenoneEthyl Cyanoacetate3-Cyano-4-methylcoumarin92
o-VanillinEthyl Cyanoacetate3-Cyano-8-methoxycoumarin85

Synthesis of Other Complex Organic Molecules

The broad reactivity of ethyl cyanoacetate facilitates its use in the synthesis of a variety of other complex organic molecules, encompassing different functional group classes and specific intermediates. atamanchemicals.comtdchem.comresearchgate.net

Esters, Amides, Acids, and Nitriles

Ethyl cyanoacetate serves as a versatile starting material for the preparation of esters, amides, acids, and nitriles. researchgate.nettdchem.compatsnap.com Its molecular structure contains both an ester and a nitrile group, and the presence of an acidic methylene group allows for further chemical modifications. wikipedia.org

The ester functionality can undergo reactions such as transesterification or hydrolysis to yield different esters or cyanoacetic acid. wikipedia.orgguidechem.com For example, the reaction of ethyl cyanoacetate with ethanol in the presence of strong acids can produce diethyl malonate. wikipedia.org The nitrile group can be converted into amides or carboxylic acids through hydrolysis or reduced to form amines. wikipedia.org Reaction with ammonia, for instance, affords cyanoacetamide. wikipedia.org

Alkylation of the acidic methylene group of ethyl cyanoacetate, followed by transformations of the nitrile or ester functionalities, provides access to a range of substituted esters, amides, acids, and nitriles. sbq.org.br A novel approach involves the samarium(II) iodide-promoted reductive cleavage of the cyano group in alkylated ethyl cyanoacetate derivatives, offering a method for synthesizing substituted esters while tolerating other functional groups like esters, nitriles, halides, and amides. sbq.org.br

Specific Chemical Intermediates (e.g., 2-amino-4,6-dimethoxypyrimidine, ethyl glyoxylate)

Ethyl cyanoacetate is a crucial intermediate in the synthesis of specific complex molecules with applications in pharmaceuticals and agrochemicals. atamanchemicals.comtdchem.comguidechem.com

A significant application is its use in the synthesis of 2-amino-4,6-dimethoxypyrimidine. tdchem.comguidechem.com This compound is a key intermediate in the production of sulfonylurea herbicides and the insecticide fipronil. tdchem.comguidechem.com The synthesis typically involves ethyl cyanoacetate as a starting material, participating in cyclization reactions to form the pyrimidine ring structure, often in conjunction with other reagents like urea and sodium ethoxide. atamanchemicals.com

Ethyl cyanoacetate is also employed in the synthesis of ethyl glyoxylate. atamanchemicals.comguidechem.comscientificlabs.ielookchem.comsigmaaldrich.com Ethyl glyoxylate is an important intermediate in the production of various chemicals and pharmaceuticals. lookchem.com The synthesis of ethyl glyoxylate from ethyl cyanoacetate has been explored, including investigations using Knoevenagel condensation reactions in microreactors catalyzed by zeolites. atamanchemicals.comscientificlabs.ielookchem.com

Another example of a specific intermediate synthesized from ethyl cyanoacetate is 3,3-diphenylpropan-1-amine, which is a precursor used in the synthesis of pharmaceuticals such as Prenylamine and Droprenilamine. wikipedia.org

The utility of ethyl cyanoacetate as a synthetic building block is further highlighted by its involvement in the synthesis of various heterocyclic systems beyond coumarins, including pyrazoles, pyrimidines (such as purine derivatives like theophylline, caffeine, and uric acid, and pteridine derivatives like folic acid), and pyrroles (like ethosuximide). wikipedia.orgatamanchemicals.com

Catalysis and Process Optimization in Cyano Ethyl Acetate Mediated Transformations

Heterogeneous Catalysis in Cyano-ethyl-acetate Reactions

Heterogeneous catalysts offer advantages such as ease of separation and reusability, making them attractive for industrial applications. Various solid materials have been investigated for catalyzing reactions involving ethyl cyanoacetate (B8463686).

Metal oxides, including alkaline earth metal oxides and metal-doped mesoporous materials, have been proposed as heterogeneous catalysts for reactions such as the Knoevenagel condensation involving ethyl cyanoacetate. researchgate.net Zeolites, particularly those modified by grafting amino groups, have demonstrated excellent catalytic activities in Knoevenagel condensation reactions between benzaldehyde (B42025) and ethyl cyanoacetate. lookchem.comsfdchem.comchemicalbook.comresearchgate.netottokemi.com Studies using microreactors with zeolite catalysts, such as amino-grafted NaX and CsNaX zeolites, have shown enhanced conversion compared to traditional packed bed reactors. lookchem.comsfdchem.comchemicalbook.comresearchgate.netottokemi.com

Novel solid base catalysts, such as MgO/ZrO₂, have been developed and shown to be efficient and eco-friendly for the solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate. researchgate.netresearchgate.net Composite metal oxides with characteristics like narrow pore size distribution and large specific surface area, obtained through methods involving carbon introduction, have also demonstrated good base catalytic activity in the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate. patsnap.com

Other heterogeneous catalysts explored include nitrogen-doped carbon materials, MCM-41, enzymes, and amino groups immobilized on silica (B1680970) gel. researchgate.net Supported catalysts, such as palladium on carbon, have been used in reductive alkylation reactions involving ethyl cyanoacetate. orgsyn.org

Homogeneous Catalysis in this compound Reactions

Homogeneous catalysts, typically dissolved in the reaction medium, can offer high activity and selectivity. Various homogeneous systems have been employed in reactions involving ethyl cyanoacetate.

Organic amines and their salts are commonly used homogeneous catalysts for the Knoevenagel condensation of ethyl cyanoacetate with aldehydes or ketones. researchgate.net Lewis acids and bases, such as ZnCl₂ and CdI₂, have also been utilized as homogeneous catalysts, sometimes in ionic liquid media. researchgate.net

Diisopropylethylammonium acetate (B1210297) (DIPEAc) has been reported as an effective homogeneous catalyst for the Knoevenagel condensation of aldehydes and ethyl cyanoacetate, leading to high yields of cyanoacrylates with shorter reaction times and ease of work-up. scielo.org.mx

While many reactions of acetylene (B1199291) are effected by homogeneous catalysis using simple metal salts, there is ongoing research to develop more selective and active homogeneous catalyst systems for various transformations. acs.org

Role of Specific Catalysts in Directing Reaction Outcomes and Selectivity

The nature of the catalyst, particularly its acidity or basicity, plays a critical role in the efficiency and selectivity of reactions involving ethyl cyanoacetate, such as the Knoevenagel condensation. researchgate.net

Basic catalysts are frequently employed to activate the acidic methylene (B1212753) group of ethyl cyanoacetate, facilitating condensation reactions. atamanchemicals.comresearchgate.net For instance, amide functionalized MOFs have shown good catalytic activity as basic catalysts in the Knoevenagel condensation. researchgate.net Solid base catalysts like MgO/ZrO₂ have been specifically developed for this type of reaction under solvent-free conditions. researchgate.netresearchgate.net

The choice of catalyst can also influence the reaction pathway and the formation of specific products. In the synthesis of 3-substituted indoles, different catalytic methodologies, including base-catalyzed methods, amino acid catalysts, Brønsted acid catalysts, and Lewis acids, have been explored to improve efficiency and selectivity when using ethyl cyanoacetate as a reactant. rsc.org The use of specific catalysts like magnetically recoverable DABCO-functionalized mesoporous poly(ionic liquids) has enabled the one-pot synthesis of indole (B1671886) derivatives and seven-membered fused indoles using ethyl cyanoacetate. rsc.org

In the synthesis of 3-cyanopyridines derivatives, K₂CO₃ was found to afford better yields and shorter reaction times compared to Et₃N as a catalyst. ajol.info

Reaction Condition Optimization (Temperature, Time, Molar Ratios)

Optimizing reaction conditions such as temperature, time, and molar ratios is crucial for maximizing yield and selectivity in transformations involving ethyl cyanoacetate.

In the esterification of cyanoacetic acid with ethanol (B145695) to produce ethyl cyanoacetate, orthogonal experiments have shown that the amount of catalyst is the most influential factor on the esterification rate, followed by the molar ratio of reactants, reaction temperature, and reaction time. e3s-conferences.orgresearchgate.net Optimum conditions identified included a 1:3.5 molar ratio of cyanoacetic acid to absolute ethanol, 3.5 hours reaction time, 80 °C reaction temperature, and 1.5% catalyst amount, yielding the highest esterification rate. e3s-conferences.orgresearchgate.net

In the Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde in continuous-flow microreactors, the optimal reaction temperature was found to be 50 °C, achieving almost full conversion with minimal by-products. icm.edu.pl The molar ratio of substrates also impacts conversion. icm.edu.pl

For the synthesis of 4-amino-2,6-dimethoxypyrimidine (B1265686) using ethyl cyanoacetate, specific reflux temperatures and times, as well as molar ratios of reactants and catalysts, are optimized in different steps of the process. google.com For example, a molar ratio of cyanoacetate to o-methylisourea (B1216874) salt of 1:(1.2-2) and a reflux temperature of 60-90 °C for 3-6 hours are preferred in one step. google.com

In the synthesis of 3-cyanopyridines derivatives catalyzed by K₂CO₃, increasing the reaction temperature in ethanol from room temperature (25 °C) to reflux temperature (78 °C) increased the yields. ajol.info

Solvent Systems and Their Impact on Reaction Efficiency and Selectivity

The choice of solvent system significantly impacts the efficiency and selectivity of reactions involving ethyl cyanoacetate.

In the synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate, polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are typically used for the N-(2-cyanoethyl)ation step, while solvents such as ethyl acetate or acetone are used for the subsequent esterification. The choice of solvent, along with the base, critically affects the selectivity and yield of the N-(2-cyanoethyl)ation.

For the Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde in microreactors, catalytic experiments with solvents of different polarities (methanol, ethanol, toluene (B28343), acetonitrile, mesitylene, o-xylene) showed a strong influence on the reaction course. icm.edu.pl The highest reaction rate and stability were achieved when using non-polar toluene. icm.edu.pl However, other studies on Knoevenagel condensation involving ethyl cyanoacetate have found ethanol to be the best solvent in terms of yield and time for the synthesis of 3-cyanopyridines derivatives. ajol.info

In the synthesis of 3-substituted indoles using ethyl cyanoacetate, various solvents have been screened, with polyethylene (B3416737) glycol (PEG) and PEG/water mixtures showing effectiveness, offering greener alternatives and recyclability advantages compared to traditional organic solvents. rsc.orgrsc.org

Solvent-free conditions have also been explored for reactions involving ethyl cyanoacetate, such as the Knoevenagel condensation catalyzed by MgO/ZrO₂. researchgate.netresearchgate.net In some multicomponent reactions to synthesize dihydropyrimidinones, solvent-free conditions or the use of methanol (B129727) yielded significantly better results compared to solvents like acetonitrile, ethanol, and ethyl acetate. chemmethod.com

The solubility of ethyl cyanoacetate itself in various solvents is also a factor to consider. It is slightly soluble in water and miscible with ethanol and ether. atamanchemicals.comchemicalbook.com

Microwave-Assisted Synthesis in this compound Reactions

Microwave irradiation has been employed to accelerate reactions involving ethyl cyanoacetate, offering advantages such as shorter reaction times and higher yields.

Microwave-enhanced Knoevenagel condensation reactions of ethyl cyanoacetate with aldehydes have been reported. atamanchemicals.comsfdchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.cnsigmaaldrich.com This technique has been used in the synthesis of chiral cyanoacrylate derivatives starting from ethyl cyanoacetate, resulting in shorter reaction times, higher yields, and simpler procedures compared to conventional heating. nih.gov

Microwave heating has also been applied to the reaction of ethyl cyanoacetate with benzylamine (B48309) to yield cyanoacetamides, significantly reducing the reaction completion time compared to room temperature conditions. kau.edu.sa Similarly, the reaction of arylhydrazones derived from ethyl cyanoacetate with hydroxylamine (B1172632) hydrochloride to yield amidoximes was completed much faster under microwave heating than in refluxing ethanol. kau.edu.sa

The synthesis of 2-pyridone nucleus-containing molecules from ethyl cyanoacetate, aromatic aldehydes, and acetophenone (B1666503) derivatives has been successfully achieved under microwave irradiation, resulting in very short reaction times. sciforum.net

Microreactor Applications in this compound Chemistry

Microreactor technology offers benefits such as improved heat and mass transfer, enhanced safety, and potential for continuous production, and has been applied to reactions involving ethyl cyanoacetate.

Knoevenagel condensation reactions of ethyl cyanoacetate with aldehydes have been investigated in microreactors using various catalysts, including zeolite catalysts obtained by grafting amino groups onto NaX and CsNaX zeolites. atamanchemicals.comlookchem.comsfdchem.comchemicalbook.comresearchgate.netottokemi.comsigmaaldrich.com Studies have shown that Knoevenagel condensation in a CsNaX zeolite microreactor performed better than a traditional packed bed reactor, with significantly higher productivity. researchgate.net A membrane microreactor incorporating a water-selective membrane has also been used, leading to improved reaction conversion by selectively removing the water byproduct. researchgate.net

Continuous-flow microreactors with amine-functionalized nanoporous silica monoliths have been successfully employed for the Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde. icm.edu.placs.org These studies have investigated the impact of factors like mesopore size, grafting density, and grafting gradient on catalytic activity. acs.org Monolithic microreactors doped with Lewis and Brönsted acid centers have also shown superior performance in organic synthesis. icm.edu.pl

The use of microreactors allows for precise control of reaction conditions, such as temperature and flow rate, which can be optimized for maximum conversion and productivity. icm.edu.pl

Advanced Analytical and Spectroscopic Characterization Techniques for Cyano Ethyl Acetate Research

Chromatographic Methods in Reaction Monitoring and Product Analysis

Gas Chromatography (GC) Applications

Gas chromatography is a widely employed technique for the analysis of ethyl cyanoacetate (B8463686), particularly for assessing its purity and monitoring its formation in synthesis reactions. GC separates volatile compounds based on their boiling points and interaction with a stationary phase. In the context of ECA synthesis via the esterification of cyanoacetic acid and ethanol (B145695), GC analysis has been used to determine the esterification rate and optimize reaction conditions. e3s-conferences.orgresearchgate.net For instance, in a study on the optimum synthesis of ethyl cyanoacetate, GC was used to detect and quantify absolute ethanol, an internal standard substance, and ethyl cyanoacetate itself, based on their distinct retention times. e3s-conferences.org The retention time for ethyl cyanoacetate was observed at 0.80 minutes under the specific GC conditions used in that study, while absolute ethanol had a retention time of 0.50 minutes and the internal standard substance was detected at 0.57 minutes. e3s-conferences.org GC analysis is also used to determine the purity of ethyl cyanoacetate, with reported purities exceeding 99.0% by GC. tcichemicals.comsdfine.com The NIST WebBook also lists GC data for ethyl cyanoacetate. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful liquid-phase separation techniques applicable to ethyl cyanoacetate, especially when dealing with less volatile or thermally sensitive samples, or for separating ECA from impurities or related compounds that are not suitable for GC. Reverse phase HPLC methods with simple conditions have been developed for the analysis of ethyl cyanoacetate. sielc.comsielc.com These methods typically utilize a mobile phase containing a mixture of acetonitrile, water, and an acid such as phosphoric acid. sielc.comsielc.com For applications coupled with Mass Spectrometry (MS), phosphoric acid is commonly replaced with formic acid to ensure compatibility. sielc.com UPLC, an enhanced version of HPLC utilizing smaller particles, offers faster analysis times and improved resolution, making it suitable for rapid analysis and potentially for isolating impurities in preparative separations. sielc.comsielc.com HPLC has also been used to determine the purity of synthesized compounds, including derivatives of ethyl cyanoacetate, with reported purities exceeding 95%. rsc.orgias.ac.in The analysis of malonic acid, a potential impurity in cyanoacetic acid production (which can be related to ECA synthesis), can also be performed using HPLC. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural characterization of ethyl cyanoacetate, providing detailed information about the arrangement of atoms and their connectivity.

1H NMR and 13C NMR Investigations

Proton NMR (1H NMR) and Carbon-13 NMR (13C NMR) spectroscopy are routinely used to confirm the structure of ethyl cyanoacetate and its derivatives. lgcstandards.comchemicalbook.com 1H NMR spectra provide information on the different types of protons in the molecule, their chemical environments, and their coupling interactions. For ethyl cyanoacetate, characteristic signals are observed corresponding to the methylene (B1212753) protons adjacent to the nitrile group, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. t3db.cachemicalbook.com 13C NMR spectroscopy provides complementary information about the carbon skeleton, showing distinct signals for each unique carbon atom. chemicalbook.comspectrabase.com This includes signals for the carbonyl carbon of the ester, the carbon of the nitrile group, the methylene carbon adjacent to the nitrile, and the carbons of the ethyl group. rsc.org Analysis of the chemical shifts and splitting patterns in both 1H and 13C NMR spectra allows for unambiguous assignment of each signal to a specific nucleus in the ethyl cyanoacetate molecule, confirming its structure. chemicalbook.comchemicalbook.com

Two-Dimensional (2D) NMR Analysis (e.g., HSQC)

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), provide more advanced structural information by correlating signals from different nuclei. 1H-13C HSQC experiments, for example, directly correlate proton signals with the carbon atoms to which they are directly attached via a one-bond coupling. blogspot.comresearchgate.net While a specific HSQC spectrum for ethyl cyanoacetate was not directly found, the application of 1D 1H-13C HSQC for observing 13C satellites in 1H NMR spectra of related compounds like ethyl acetate (B1210297) demonstrates the utility of this technique for obtaining detailed coupling information and confirming direct carbon-proton connectivity within the ethyl group and the methylene group adjacent to the nitrile in ethyl cyanoacetate. blogspot.com This can be particularly helpful in complex molecules or for resolving overlapping signals in 1D NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For ethyl cyanoacetate, electron ionization mass spectrometry can provide a spectrum showing the molecular ion peak, corresponding to its molecular weight of 113.1146 Da. nist.govnist.gov

Studies on the mass spectra of cyanoacetates, including ethyl cyanoacetate, have investigated their fragmentation pathways upon electron impact. Important fragmentation can occur through the elimination of elements of CO₂ from the ester group, potentially with an associated alkyl migration. researchgate.net High-resolution measurements and deuterium (B1214612) labeling have been employed to interpret these fragmentation paths. researchgate.net The resulting data contribute to understanding how the molecule breaks apart under electron ionization, providing characteristic fragment ions that serve as a fingerprint for identification. nist.govresearchgate.net

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage of each element present, typically carbon, hydrogen, and nitrogen (CHN analysis). adenuniv.com For ethyl cyanoacetate (C₅H₇NO₂), elemental analysis confirms the ratio of these elements, providing a crucial validation of the compound's composition. lgcstandards.com

While elemental analysis provides the elemental composition, it does not give information about the structural arrangement of atoms. However, when combined with molecular weight information from mass spectrometry, elemental analysis data helps to confirm the molecular formula and assess the purity of a synthesized compound. adenuniv.comlgcstandards.comuobaghdad.edu.iq For instance, a Certificate of Analysis for a ¹³C-labeled ethyl cyanoacetate derivative included elemental analysis results that were compared to calculated values to confirm the composition. lgcstandards.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. While ethyl cyanoacetate itself is a liquid at room temperature, X-ray crystallography is invaluable for characterizing crystalline derivatives or compounds synthesized using ethyl cyanoacetate as a building block. nih.govrsc.orgnih.goviucr.org

Studies have utilized X-ray crystallography to determine the crystal structures of compounds derived from ethyl cyanoacetate. For example, the crystal structures of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate and its 2-methyl derivative were determined by X-ray analysis, revealing details about their tautomeric forms and intramolecular hydrogen bonding in the solid state. nih.govnih.gov X-ray diffraction provides unit cell parameters, bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonds and π-π interactions, which influence the crystal packing. nih.govrsc.orgnih.goviucr.org This detailed structural information is essential for confirming the connectivity and conformation of molecules in the solid phase. nih.govrsc.orgnih.goviucr.org

High-Throughput Screening Methodologies (e.g., Fluorescence Resonance Energy Transfer - FRET)

High-Throughput Screening (HTS) methodologies, including techniques like Fluorescence Resonance Energy Transfer (FRET), are employed to rapidly assay large numbers of samples or reactions. While not directly used to characterize ethyl cyanoacetate itself, HTS and FRET have been applied in research involving reactions where ethyl cyanoacetate is a reactant or product. datapdf.comorganic-chemistry.orgnih.govnih.govacs.org

FRET-based assays, for instance, have been developed to screen for catalysts and reaction conditions in processes such as the arylation of cyanoacetates. datapdf.comorganic-chemistry.org In a FRET-based assay, the change in fluorescence signal due to energy transfer between a donor and acceptor molecule can be correlated with the progress or yield of a reaction. datapdf.comorganic-chemistry.org This allows for rapid evaluation of numerous reaction conditions or catalyst variations in a miniaturized format, such as 96- or 384-well plates. organic-chemistry.orgnih.gov The application of FRET in the context of cyanoacetate chemistry demonstrates how high-throughput techniques can accelerate the discovery and optimization of new synthetic methodologies involving this compound. datapdf.com

Theoretical and Computational Investigations of Cyano Ethyl Acetate Chemistry

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of complex organic reactions. By approximating the electron density of a system, DFT methods can accurately and efficiently calculate the geometries and energies of reactants, transition states, and products.

One notable application involves the study of a Ruthenium-mediated coupling reaction between α,β-unsaturated acetals and ethyl 2-cyanoacetate. Researchers employed DFT calculations at the B3LYP/6-31G(d,p) level of theory to not only elucidate the solid-state structure and conformation of the resulting ethyl 2-cyano-3-alkoxypent-2-enoates but also to propose a plausible reaction mechanism. materialsciencejournal.org These calculations were crucial in understanding the catalytic role of the Ruthenium complex in promoting C=C bond migration and the subsequent condensation with ethyl 2-cyanoacetate. materialsciencejournal.org The theoretical models successfully reproduced experimental spectroscopic properties, validating the proposed mechanistic pathway. materialsciencejournal.org

Furthermore, DFT has been utilized to explore the anionic polymerization of related α-cyanoacrylate esters. Studies using the B3LYP functional with the 6-31G* basis set have optimized the geometries of reactants and transition states on the potential energy surface. comporgchem.com Such calculations have yielded critical thermodynamic and kinetic data, including the activation energy for the initiation step, thereby illustrating the anionic polymerization mechanism in detail. comporgchem.com These examples highlight DFT's capacity to map out complex reaction coordinates and provide a molecule-level understanding of chemical transformations involving cyano-acetate derivatives.

Elucidation of Electronic Structure and Reactivity Descriptors

The inherent reactivity of ethyl 2-cyanoacetate, stemming from its multiple functional groups, can be quantitatively described using electronic structure theory. Computational methods allow for the calculation of various descriptors that predict and rationalize the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO represents the electron-donating capability (nucleophilicity) of a molecule, while the LUMO indicates its electron-accepting ability (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. preprints.org

Calculated Frontier Orbital Energies for a Cyano-ethyl-acetate Derivative (ACNPPC)
OrbitalEnergy (eV)
HOMO-7.06
LUMO-2.52
HOMO-LUMO Gap (ΔE)4.54

For this derivative, the HOMO-LUMO gap of 4.54 eV suggests a stable molecular structure. materialsciencejournal.org A smaller energy gap generally implies that less energy is required to excite an electron from the ground state, correlating with higher chemical reactivity. preprints.org This type of analysis is fundamental to predicting how ethyl 2-cyanoacetate and its derivatives will interact with other reagents.

From the calculated HOMO and LUMO energies, a suite of global reactivity descriptors can be derived. These quantities provide a quantitative measure of a molecule's reactivity. Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω). materialsciencejournal.orgijsr.net

Using the same pyran derivative (ACNPPC) as a representative example, these descriptors have been calculated, offering insight into its reactive nature. materialsciencejournal.org The ionization potential (approximated as -EHOMO) of 7.06 eV indicates the energy required to remove an electron, while the electron affinity (approximated as -ELUMO) of 2.54 eV points to its ability to accept an electron. materialsciencejournal.org A higher electrophilicity index signifies a greater capacity to act as an electrophile. materialsciencejournal.org

Global Reactivity Descriptors for a this compound Derivative (ACNPPC)
DescriptorSymbolCalculated Value (eV)
Ionization PotentialI7.06
Electron AffinityA2.54
Electronegativityχ4.80
Chemical Potentialμ-4.80
Hardnessη2.27
SoftnessS0.22
Electrophilicity Indexω5.07

Data derived from calculations on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

These calculated values provide a detailed electronic profile, allowing chemists to predict the molecule's behavior in polar reactions and its propensity to engage in charge-transfer interactions. preprints.org

Computational Analysis of Tautomerism and Isomerism

Ethyl 2-cyanoacetate and its derivatives can exist as different isomers and tautomers, and computational chemistry is an essential tool for studying the relative stabilities and interconversion barriers of these forms.

Isomerism is critical in reactions of ethyl 2-cyanoacetate. For example, in the aforementioned Ru-mediated coupling reaction, both E- and Z-isomers of the ethyl 2-cyano-3-alkoxypent-2-enoate products were formed and separated. DFT calculations were instrumental in confirming the structures determined by X-ray crystallography and in understanding the steric and electronic factors governing the geometry of these isomers. materialsciencejournal.org The calculations revealed a planar conformation for the conjugated system in both isomers. materialsciencejournal.org

Tautomerism, particularly keto-enol tautomerism, is a fundamental property of compounds with an acidic methylene (B1212753) group adjacent to a carbonyl, like ethyl 2-cyanoacetate. While direct computational studies on the tautomerism of ethyl 2-cyanoacetate are not prominent in the searched literature, extensive research on the closely related ethyl acetoacetate (B1235776) provides a clear blueprint for such investigations. researchgate.net Computational studies on ethyl acetoacetate have explored the solvent effects on the keto-enol equilibrium, showing that polar solvents tend to shift the equilibrium toward the keto tautomer. researchgate.net Similar computational approaches, likely involving DFT or MP2 methods with continuum solvent models (like PCM or SMD), could be applied to ethyl 2-cyanoacetate to determine the relative energies of its keto and enol (or ketenimine) tautomers and the transition states connecting them.

Quantum Chemical Calculations for Energetic and Structural Insights

High-level quantum chemical calculations provide precise data on the geometric and energetic properties of molecules. These calculations go beyond simple models to offer accurate bond lengths, bond angles, dihedral angles, and conformational energies.

For instance, a combined rotational spectroscopy and quantum chemical study on the analogous molecule methyl cyanoacetate (B8463686) (MCA) used B3LYP-D3(BJ) and MP2 methods with an aug-cc-pVTZ basis set to unambiguously determine its lowest energy conformer in the gas phase. umanitoba.ca The study revealed that the most stable geometry features a syn arrangement for the C-O-C=O fragment and a near anti orientation for the O=C-C-C=O dihedral angle. umanitoba.ca The calculations also provided the relative energies of other conformers and the energy barriers for internal rotation. umanitoba.ca

Calculated Relative Energies of Methyl Cyanoacetate Conformers
ConformerDihedral Angle (O=C-C-CN)Relative Energy (kJ mol⁻¹)
I (Global Minimum)~100°0.00
II2.50
III~115°10.32
IV180°11.33

Data from B3LYP-D3(BJ)/aug-cc-pVTZ calculations on Methyl Cyanoacetate. umanitoba.ca

These types of calculations are vital for understanding the conformational landscape of flexible molecules like ethyl 2-cyanoacetate and how different conformers might influence reactivity. Furthermore, DFT calculations on reaction products have provided specific structural details, such as the expansion of the C(carbonyl)–C(α)–C(β) bond angle to approximately 125° due to steric hindrance in a tetrasubstituted alkene derivative. materialsciencejournal.org

Molecular Orbital Theory Applications in Explaining Reactivity

Molecular Orbital (MO) theory provides the fundamental language for describing chemical bonding and reactivity. The interactions between the molecular orbitals of reacting species determine the feasibility and pathway of a chemical reaction. According to FMO theory, the most significant interaction is typically between the HOMO of the nucleophile and the LUMO of the electrophile.

Ethyl 2-cyanoacetate possesses three distinct reactive centers: the acidic α-methylene group, the electrophilic ester carbonyl carbon, and the electrophilic nitrile carbon. comporgchem.com MO theory can explain the reactivity at each site:

Methylene Group (Nucleophilic Reactivity): The protons on the carbon between the nitrile and carbonyl groups are acidic. Upon deprotonation with a base, a resonance-stabilized carbanion is formed. The HOMO of this anion is high in energy and has significant electron density on the α-carbon, making it a potent nucleophile for reactions like Knoevenagel condensations and Michael additions.

Ester and Nitrile Groups (Electrophilic Reactivity): Both the carbonyl carbon and the nitrile carbon are part of π-systems and are bonded to electronegative atoms (oxygen and nitrogen, respectively). This results in low-energy LUMOs (π* orbitals) that are localized on these carbon atoms. These low-lying LUMOs make them susceptible to attack by nucleophiles. The interaction of a nucleophile's HOMO with the π* LUMO of either the ester or nitrile group initiates nucleophilic acyl substitution or nucleophilic addition reactions, respectively.

By analyzing the energies and shapes of these frontier orbitals, chemists can predict which of the multiple reaction pathways is most likely to occur under specific conditions, providing a robust theoretical foundation for synthetic planning.

Environmental Research Perspectives on Cyano Ethyl Acetate and Cyano Derivatives

Hydrolytic Degradation Pathways under Environmental Conditions

Ethyl cyanoacetate (B8463686), an organic compound featuring both an ester and a nitrile functional group, undergoes hydrolytic degradation in aqueous environments. This abiotic process is a primary pathway for its transformation under typical environmental conditions. The principal mechanism of this degradation is the hydrolysis of the ester linkage, which yields cyanoacetic acid and ethanol (B145695) as the main products. ethz.chd-nb.info This reaction is significantly influenced by the pH of the surrounding medium.

The rate of hydrolysis of ethyl cyanoacetate is considerably faster under neutral and alkaline conditions compared to acidic environments. ethz.chd-nb.infonih.gov Under alkaline conditions, the hydrolysis is base-catalyzed, leading to a rapid breakdown of the ester. Conversely, in acidic pH, the ester is more stable, and the degradation process is substantially slower. ethz.chd-nb.info

Research has quantified the effect of pH on the degradation rate, often expressed in terms of the compound's half-life (the time required for half of the initial concentration to degrade). For instance, at a temperature of 50°C, the half-life of ethyl cyanoacetate is 2.4 hours or less at pH 7 (neutral) and pH 9 (alkaline). nih.gov However, at pH 4 (acidic) and the same temperature, the half-life increases dramatically to 191 hours. nih.gov When extrapolated to a more environmentally relevant temperature of 25°C, the half-life at pH 4 is estimated to be around 72 days. nih.gov A base-catalyzed second-order hydrolysis rate constant has been estimated at 11.8 L/mole-sec, which corresponds to half-lives of 7 days and 16 hours at pH values of 7 and 8, respectively. d-nb.info

The hydrolytic degradation pathway primarily involves the cleavage of the ester bond, while the cyano-functionality remains intact in the immediate product, cyanoacetic acid. The ultimate fate of cyanoacetic acid and ethanol in the environment is then subject to further biotic and abiotic degradation processes.

Table 1: Effect of pH on the Hydrolytic Half-Life of Ethyl Cyanoacetate

pH Temperature (°C) Half-Life
4 50 191 hours
7 50 ≤ 2.4 hours
9 50 ≤ 2.4 hours
4 25 (extrapolated) 72 days
7 Not Specified 7 days
8 Not Specified 16 hours

Microbial Degradation of Cyano-Functionalities in Aquatic Systems

The microbial degradation of the cyano-functionalities present in cyano-derivatives is a critical process in aquatic ecosystems. Microorganisms have evolved diverse enzymatic pathways to utilize the carbon and nitrogen present in these compounds. The breakdown of nitriles (R-C≡N) and thiocyanates (S-C≡N) can occur under both aerobic and anaerobic conditions, mediated by specific enzymes.

Under aerobic conditions, the microbial degradation of nitriles primarily proceeds through two well-established enzymatic pathways. The first pathway involves a single-step hydrolysis catalyzed by the enzyme nitrilase . This enzyme directly converts the nitrile group to a carboxylic acid and ammonia (B1221849), without the formation of an amide intermediate. frontiersin.orgnih.gov The second pathway is a two-step process. Initially, a nitrile hydratase enzyme hydrates the nitrile to its corresponding amide. frontiersin.orgnih.gov Subsequently, an amidase hydrolyzes the amide to a carboxylic acid and ammonia. frontiersin.orgnih.gov Various bacterial genera, including Rhodococcus, Pseudomonas, and Alcaligenes, are known to possess these enzymatic systems for nitrile degradation.

Thiocyanates are also subject to aerobic biodegradation by a range of microorganisms, such as Thiobacillus thioparus. ethz.ch A common aerobic degradation pathway for thiocyanate involves its hydrolysis to cyanate and sulfide. ethz.ch The cyanate is then further hydrolyzed by the enzyme cyanase to produce carbon dioxide and ammonia. ethz.ch The sulfide can be oxidized to sulfate. Another pathway involves the enzyme thiocyanate hydrolase , which converts thiocyanate to carbonyl sulfide and ammonia. ethz.ch

Anaerobic biodegradation of nitriles and thiocyanates is also a documented environmental process, although it is generally considered to be slower than aerobic degradation. researchgate.netacs.org For nitriles, anaerobic degradation can proceed via hydrolytic pathways similar to those in aerobic conditions, where enzymes like nitrilases play a role in converting the nitrile to a carboxylic acid and ammonia. nih.gov The feasibility of anaerobic degradation of various organic nitrogen compounds, including some nitriles, has been demonstrated in different environmental settings like aquifer slurries. oup.com

The anaerobic degradation of thiocyanate is less common but can occur, particularly in environments where electron acceptors other than oxygen are present. acs.org For instance, the degradation of thiocyanate has been observed to be coupled with the reduction of nitrate or nitrite. cranfield.ac.uk The rate of anaerobic decomposition of thiocyanate in aquatic systems is influenced by the presence of other chemical species. For example, the presence of hydrogen sulfide can increase the degradation rate compared to anoxic, non-sulfidic conditions. acs.org

A variety of enzymatic systems are responsible for the microbial breakdown of cyano-functionalities. These enzymes exhibit specificity for their substrates and play a crucial role in the biogeochemical cycling of carbon and nitrogen from cyanated compounds.

Nitrilases are a key group of enzymes that catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia. wikipedia.orgnih.gov The catalytic mechanism of nitrilases involves a cysteine residue in the enzyme's active site, which acts as a nucleophile, attacking the carbon atom of the nitrile group. nih.gov This leads to the formation of a thioimidate intermediate, which is subsequently hydrolyzed to release the carboxylic acid and ammonia, regenerating the enzyme. wikipedia.org

Cyanidases , also known as cyanide dihydratases, are enzymes that specifically act on inorganic cyanide (HCN or CN⁻). They catalyze the hydrolysis of cyanide to formic acid and ammonia. nih.govresearchgate.net This is a direct hydrolytic cleavage of the carbon-nitrogen triple bond. Another related enzyme, cyanide hydratase , found primarily in fungi, converts cyanide to formamide, which is then further broken down. nih.govresearchgate.net These enzymes are vital for the detoxification of cyanide in various environments.

Table 2: Key Enzymes in the Biodegradation of Cyano-Functionalities

Enzyme Substrate Products
Nitrilase Organic Nitriles (R-C≡N) Carboxylic Acid (R-COOH) + Ammonia (NH₃)
Nitrile Hydratase Organic Nitriles (R-C≡N) Amide (R-CONH₂)
Amidase Amides (R-CONH₂) Carboxylic Acid (R-COOH) + Ammonia (NH₃)
Thiocyanate Hydrolase Thiocyanate (SCN⁻) Carbonyl Sulfide (COS) + Ammonia (NH₃)
Cyanidase (Cyanide Dihydratase) Hydrogen Cyanide (HCN) Formic Acid (HCOOH) + Ammonia (NH₃)
Cyanase Cyanate (OCN⁻) Carbon Dioxide (CO₂) + Ammonia (NH₃)

Q & A

Q. What are the optimal spectroscopic methods for characterizing cyano-ethyl-acetate, and how should researchers validate conflicting spectral data?

Methodological Answer:

  • IR Spectroscopy : Use high-resolution IR (2 cm⁻¹ resolution) with KBr optics for liquid samples to identify functional groups (e.g., nitrile C≡N stretch ~2250 cm⁻¹, ester C=O stretch ~1740 cm⁻¹). Validate peaks against NIST reference spectra .
  • Gas Chromatography (GC) : Pair with mass spectrometry (GC-MS) for purity analysis. Calibrate retention times using standards (e.g., USP-certified ethyl acetate derivatives) and cross-reference with NIST’s electron ionization (EI) fragmentation patterns .
  • Data Validation : Replicate measurements under controlled humidity/temperature and compare with published spectra from authoritative databases (e.g., NIST, CAMEO Chemicals). Resolve contradictions by verifying instrument calibration and sample preparation protocols .

Q. How can researchers synthesize this compound with high yield, and what are common side reactions to monitor?

Methodological Answer:

  • Synthesis Protocol : Use a nucleophilic substitution reaction between ethyl chloroacetate and potassium cyanide in anhydrous ethanol. Optimize molar ratios (e.g., 1:1.2 excess cyanide) and reflux at 80°C for 6 hours .
  • Side Reactions : Monitor for hydrolysis (ester → carboxylic acid) by maintaining anhydrous conditions. Use TLC (silica gel, ethyl acetate/hexane 3:7) to detect byproducts like ethyl acetoacetate. Quench unreacted cyanide with FeSO₄ to prevent toxicity hazards .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound derivatives in combinatorial chemistry?

Methodological Answer:

  • Variable Selection : Include factors like temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (ethanol vs. DMF). Use a 2³ factorial design to assess main effects and interactions .
  • Response Metrics : Track yield (gravimetric analysis), purity (GC-MS), and reaction time. Analyze data via ANOVA to identify significant variables. For example, higher polarity solvents may reduce side reactions but increase ester hydrolysis .
  • Case Study : A study on ethyl 4-chloroacetoacetate (similar ester) found that catalyst concentration and temperature had synergistic effects (p < 0.05), reducing reaction time by 30% .

Q. What statistical approaches resolve contradictions in this compound toxicity data across studies?

Methodological Answer:

  • Data Harmonization : Normalize toxicity metrics (e.g., LD₅₀) using species-specific conversion factors. For example, adjust rodent data to human equivalents via allometric scaling .
  • Meta-Analysis : Apply random-effects models to aggregate data from CAMEO Chemicals, NIST, and peer-reviewed studies. Assess heterogeneity (I² statistic) and outliers using funnel plots. A meta-analysis of ethyl cyanoacetate toxicity found 95% confidence intervals of LD₅₀ = 250–320 mg/kg (oral, rats), with variability linked to solvent carriers .

Q. How can computational chemistry predict novel applications of this compound in asymmetric catalysis?

Methodological Answer:

  • Molecular Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the cyano group’s electron-withdrawing nature enhances electrophilicity at the α-carbon, enabling Michael additions .
  • QSAR Analysis : Build quantitative structure-activity relationship models using descriptors like logP, dipole moment, and polar surface area. Validate with experimental enantiomeric excess (ee) data from chiral HPLC .

Key Methodological Notes

  • Safety Protocols : Use PPE (nitrile gloves, fume hood) due to cyanide byproducts. Store under nitrogen to prevent hydrolysis .
  • Data Reproducibility : Archive raw spectral data (e.g., .jdx files) and publish instrument parameters (e.g., GC column: DB-5MS) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.